(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJPFGHHTJLWQQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628732 | |
| Record name | tert-Butyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719999-54-9 | |
| Record name | tert-Butyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{[(2R)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate, a key chiral building block in medicinal chemistry and drug development.
Chemical Properties
This compound is a carbamate-protected derivative of (R)-2-(aminomethyl)pyrrolidine. The tert-butoxycarbonyl (Boc) protecting group makes it a stable and versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.
General Information
| Property | Value |
| IUPAC Name | tert-butyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate |
| Molecular Formula | C₁₀H₂₀N₂O₂[1][2] |
| Molecular Weight | 200.28 g/mol [1][2] |
| CAS Number | 719999-54-9[1][2] |
| Appearance | Colorless oil |
Physicochemical Properties
Spectroscopic Data
Detailed spectroscopic data for the closely related chloro-derivative provides insight into the expected spectral characteristics.
| Technique | Data |
| ¹H-NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H)[3] |
| ¹³C-NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6[3] |
| IR (film, cm⁻¹) | νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772[3] |
| HRMS (ESI-TOF) | m/z calcd. for C₁₂H₂₂ClNNaO₂ ([M+Na]⁺) 270.12313, found 270.12348 (for a chloro-derivative)[3] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and purification of this compound based on established methods for similar compounds.
Synthesis
The synthesis of this compound typically involves the protection of the primary amine of (R)-2-(aminomethyl)pyrrolidine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
(R)-2-(aminomethyl)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve (R)-2-(aminomethyl)pyrrolidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification
The crude this compound is typically purified by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (a mixture of hexanes and ethyl acetate is common).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound as a colorless oil.[3]
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and purification of this compound and a logical relationship of its applications.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical relationship of this compound as a building block in drug development.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent the formation of aerosols. Store the compound in a tightly closed container in a cool, dry place.
References
An In-depth Technical Guide on (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate, a chiral building block with significant potential in medicinal chemistry and drug development. The pyrrolidine scaffold is a key feature in numerous biologically active compounds, and its derivatives are widely explored for various therapeutic applications.[1][2][3] This document details the compound's chemical properties, structure, representative experimental protocols for its synthesis and characterization, and discusses its potential biological context.
Chemical Identity and Properties
This compound is a carbamate-protected derivative of (R)-pyrrolidin-2-ylmethanamine. The tert-butyloxycarbonyl (Boc) protecting group is extensively used in organic synthesis to mask the reactivity of primary and secondary amines, allowing for selective transformations elsewhere in a molecule.
Data Presentation: Summary of Chemical Properties
| Property | Value | Source |
| CAS Number | 719999-54-9 | AChemBlock |
| Molecular Formula | C₁₀H₂₀N₂O₂ | AChemBlock |
| Molecular Weight | 200.28 g/mol | AChemBlock |
| IUPAC Name | tert-butyl (R)-(pyrrolidin-2-ylmethyl)carbamate | AChemBlock |
| SMILES | CC(C)(C)OC(=O)NC[C@H]1CCCN1 | AChemBlock |
| Synonyms | (R)-2-((tert-Butoxycarbonylamino)methyl)pyrrolidine, N-Boc-(R)-2-(aminomethyl)pyrrolidine | N/A |
Mandatory Visualization: Chemical Structure
Caption: 2D structure of this compound.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and characterization of this compound. These protocols are based on standard procedures for N-Boc protection and analysis of similar compounds.[4][5][6]
2.1 Synthesis Protocol: N-Boc Protection
This protocol describes the synthesis via the reaction of (R)-pyrrolidin-2-ylmethanamine with di-tert-butyl dicarbonate ((Boc)₂O).
-
Materials:
-
(R)-pyrrolidin-2-ylmethanamine (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)
-
Triethylamine (Et₃N, 1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolution: Dissolve (R)-pyrrolidin-2-ylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Mandatory Visualization: Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of the title compound.
2.2 Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak (CHCl₃ at δ 7.26 ppm). Expected signals include the tert-butyl protons (singlet, ~1.4 ppm), pyrrolidine ring protons (multiplets, ~1.5-3.6 ppm), and the carbamate N-H (broad signal).[7]
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at δ 77.16 ppm). Expected signals include the quaternary carbon of the Boc group (~79 ppm) and the carbonyl carbon (~156 ppm).[7]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a typical mobile phase.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm). The purity of the compound is determined by the area percentage of the main peak.[6]
-
Potential Applications and Biological Context
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][8] The specific stereochemistry and functionalization of derivatives like this compound make them valuable intermediates for synthesizing more complex drug candidates.
For instance, certain pyrrolidine derivatives have been identified as potent antagonists of the CXCR4 receptor.[1] The CXCL12/CXCR4 signaling axis is a critical pathway involved in cancer metastasis, HIV entry, and inflammatory responses. Antagonizing this receptor can inhibit these processes.
Mandatory Visualization: Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism where a pyrrolidine-based drug, developed from a precursor like the title compound, could act as a CXCR4 antagonist to block cancer cell migration.
Caption: Hypothetical inhibition of the CXCL12/CXCR4 pathway by a pyrrolidine drug.
Conclusion
This compound is a valuable chiral intermediate whose properties are well-defined. The established protocols for its synthesis and characterization are robust and reliable. Given the broad biological significance of the pyrrolidine scaffold, this compound serves as a critical starting material for the development of novel therapeutics targeting a variety of diseases, including cancer and inflammatory disorders. This guide provides foundational technical information to support its application in research and drug discovery.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate from (R)-proline: An In-depth Technical Guide
Abstract
(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate is a valuable chiral building block extensively used in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a pyrrolidine ring and a Boc-protected primary amine, makes it a critical intermediate for creating complex chemical entities with specific functional properties, particularly in drug discovery targeting neurological disorders and in peptide chemistry.[1] This technical guide provides a comprehensive overview of a common and effective synthetic route starting from the readily available and optically pure amino acid, (R)-proline. The synthesis involves a multi-step pathway including reduction, functional group interconversion, and selective protection. This document details the experimental protocols, summarizes quantitative data, and provides a visual workflow to aid in the practical application of this synthesis.
Overall Synthetic Pathway
The transformation of (R)-proline into this compound is typically achieved through a four-step synthetic sequence. The strategy hinges on the initial reduction of the carboxylic acid, followed by the conversion of the resulting primary alcohol into a primary amine, and concluding with the selective protection of this newly formed amine.
The key stages are:
-
Reduction of (R)-Proline: The carboxylic acid functional group of (R)-proline is reduced to a primary alcohol to yield (R)-prolinol.
-
Functional Group Transformation via an Azide Intermediate: The hydroxyl group of (R)-prolinol is first converted into a good leaving group (e.g., a tosylate), which is then displaced by an azide nucleophile.
-
Reduction of the Azide: The resulting azido compound is reduced to form the key intermediate, (R)-2-(aminomethyl)pyrrolidine.
-
Selective Boc Protection: The primary amine of (R)-2-(aminomethyl)pyrrolidine is selectively protected with a tert-butoxycarbonyl (Boc) group to yield the final target molecule.
Figure 1: Overall synthetic workflow from (R)-Proline.
Detailed Experimental Protocols
Step 1: Synthesis of (R)-Prolinol
The first step involves the reduction of the carboxylic acid of (R)-proline. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, effectively converting the acid to the corresponding primary alcohol without affecting the secondary amine of the pyrrolidine ring.[2][3]
Protocol:
-
A three-necked round-bottom flask, equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, is charged with a suspension of lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cooled to 0 °C in an ice bath.
-
A solution of (R)-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension under a nitrogen atmosphere, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water to precipitate the aluminum salts.
-
The resulting solid is filtered off, and the filter cake is washed thoroughly with THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield (R)-prolinol as a liquid.
| Parameter | Value/Reagent | Notes |
| Starting Material | (R)-Proline | Optically pure |
| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) | Typically 1.5 - 2.0 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Dry solvent is critical |
| Reaction Temp. | 0 °C to Reflux | Initial addition at 0°C, then reflux |
| Reaction Time | 4 - 6 hours | Monitor by TLC |
| Workup | Fieser workup (H₂O, NaOH(aq), H₂O) | Standard for LiAlH₄ reactions |
| Typical Yield | 85 - 95% |
Table 1: Summary of Reaction Parameters for Step 1.
Step 2: Synthesis of (R)-2-(Aminomethyl)pyrrolidine
This conversion is a two-part process involving the activation of the primary alcohol and its subsequent conversion to a primary amine via an azide intermediate.
2a. Synthesis of (R)-2-(Tosyloxymethyl)pyrrolidine
The hydroxyl group of (R)-prolinol is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
Protocol:
-
(R)-Prolinol is dissolved in anhydrous pyridine (or dichloromethane with triethylamine) in a flask and cooled to 0 °C.
-
p-Toluenesulfonyl chloride (TsCl) is added portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring overnight.
-
The reaction is quenched by the addition of cold water, and the product is extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude tosylate, which can be used in the next step without further purification.
2b. Synthesis of (R)-2-(Azidomethyl)pyrrolidine
The tosylate is displaced by an azide ion in a classic Sₙ2 reaction.
Protocol:
-
The crude (R)-2-(Tosyloxymethyl)pyrrolidine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
Sodium azide (NaN₃) is added, and the mixture is heated to 60-80 °C.
-
The reaction is stirred at this temperature for 12-24 hours until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, water is added, and the product is extracted with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure to give (R)-2-(Azidomethyl)pyrrolidine.
2c. Reduction to (R)-2-(Aminomethyl)pyrrolidine
The azide is reduced to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
(R)-2-(Azidomethyl)pyrrolidine is dissolved in methanol or ethanol.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction is monitored by TLC until the starting material is no longer visible.
-
The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to afford (R)-2-(aminomethyl)pyrrolidine.
| Parameter | Value/Reagent | Notes |
| Activation Reagent | p-Toluenesulfonyl chloride (TsCl) | 1.1 - 1.2 equivalents |
| Substitution Reagent | Sodium Azide (NaN₃) | 1.5 - 3.0 equivalents |
| Reduction Method | H₂ with 10% Pd/C | Alternative: LiAlH₄ or Staudinger reaction |
| Solvents | Pyridine/DCM (2a), DMF (2b), MeOH (2c) | Anhydrous conditions where necessary |
| Typical Overall Yield | 60 - 75% (over 3 sub-steps) | Yields can vary based on purification |
Table 2: Summary of Reaction Parameters for Step 2.
Step 3: Synthesis of this compound
This final step involves the selective protection of the more nucleophilic and less sterically hindered primary amine with a Boc group.[4]
Protocol:
-
(R)-2-(aminomethyl)pyrrolidine is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask cooled to 0 °C.
-
A base, typically triethylamine (Et₃N), is added to the solution.
-
A solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent is added dropwise to the reaction mixture, maintaining a low temperature.[5] A slight excess of the diamine may be used to favor mono-protection.
-
The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction progress is monitored by TLC or HPLC to ensure selective mono-protection and minimize the formation of the di-protected byproduct.[5]
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.
-
The crude product is purified by flash column chromatography on silica gel to isolate the desired this compound.
References
Spectroscopic Analysis of (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate, a key intermediate in pharmaceutical synthesis. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
Due to the limited availability of experimentally-derived public data for this specific compound, the following tables present predicted spectroscopic values. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.9 (broad s) | br s | 1H | N-H (carbamate) |
| ~3.5-3.6 (m) | m | 1H | C2-H (pyrrolidine) |
| ~3.2-3.4 (m) | m | 2H | C5-H₂ (pyrrolidine) |
| ~3.0-3.2 (m) | m | 2H | CH₂ (exocyclic) |
| ~1.8-2.0 (m) | m | 2H | C3-H₂ (pyrrolidine) |
| ~1.6-1.8 (m) | m | 2H | C4-H₂ (pyrrolidine) |
| 1.45 (s) | s | 9H | C(CH₃)₃ (Boc) |
| ~1.5 (broad s) | br s | 1H | N-H (pyrrolidine) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~79.5 | C (CH₃)₃ (Boc) |
| ~58.0 | C2 (pyrrolidine) |
| ~47.0 | C5 (pyrrolidine) |
| ~46.0 | CH₂ (exocyclic) |
| ~29.0 | C3 (pyrrolidine) |
| ~28.5 | C( C H₃)₃ (Boc) |
| ~25.5 | C4 (pyrrolidine) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H Stretch (carbamate) |
| ~3300 | Medium, broad | N-H Stretch (pyrrolidine) |
| 2975-2850 | Strong | C-H Stretch (aliphatic) |
| ~1690 | Strong | C=O Stretch (carbamate) |
| ~1520 | Medium | N-H Bend (carbamate) |
| ~1170 | Strong | C-O Stretch (carbamate) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 200 | Low | [M]⁺ (Molecular Ion) |
| 144 | Moderate | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 101 | Moderate | [M - Boc]⁺ |
| 84 | High | Pyrrolidinemethyl cation |
| 70 | High | Pyrrolidinyl cation |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16-32
-
Spectral Width: -2 to 12 ppm
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
-
Spectral Width: -10 to 220 ppm
-
Processing: Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Electron Ionization (EI) Method:
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[1]
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The resulting mass spectrum is plotted as relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
A Technical Guide to Enantiomerically Pure (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate for Pharmaceutical Research and Development
This technical guide provides an in-depth overview of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate, a key chiral building block in modern drug discovery.[1] It is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries. This document outlines commercial sources, key chemical properties, and relevant experimental methodologies.
Introduction
This compound is a versatile chiral amine derivative widely utilized as a synthon in the development of novel therapeutic agents. The pyrrolidine scaffold is a common structural motif in many biologically active compounds, including a significant number of FDA-approved drugs.[1] The enantiomeric purity of such building blocks is critical, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The tert-butoxycarbonyl (Boc) protecting group offers stability and is readily removed under acidic conditions, making it a valuable tool in multi-step organic synthesis.[2]
Commercial Availability
A number of chemical suppliers provide this compound, ensuring its accessibility for research and development purposes. The table below summarizes key information from various commercial vendors.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| AChemBlock | This compound | 719999-54-9 | 95% | Not specified | IUPAC Name: tert-butyl (r)-(pyrrolidin-2-ylmethyl)carbamate.[3] |
| CP Lab Safety | tert-butyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate | 719999-54-9 | min 97% | 10 grams | For professional manufacturing, research, and industrial use only.[4] |
| Sigma-Aldrich (Aldrich Partner) | tert-Butyl n-[(3R)-pyrrolidin-3-ylmethyl]carbamate | Not specified | 97% | 250 MG, 1 G, 5 G | Storage temperature 0-8°C. Note: This is the 3-substituted isomer. |
| Echemi (Shanghai Joy Biotech Ltd) | tert-butyl (S)-(pyrrolidin-2-ylmethyl)carbamate hydrochloride | 1207754-99-1 | Not specified | Not specified | This is the (S)-enantiomer hydrochloride salt. |
Note: Researchers should always verify the enantiomeric purity and other specifications by requesting a certificate of analysis from the supplier.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H20N2O2 | [3] |
| Molecular Weight | 200.28 g/mol | [3] |
| Appearance | Off-white solid | [5] |
| Melting Point | 105 - 109 °C | [5] |
| Solubility | Insoluble in water | [5] |
Experimental Protocols
The synthesis and purification of enantiomerically pure chiral amines are critical processes in pharmaceutical development. Below are generalized methodologies relevant to this compound.
Enantioselective synthesis is a preferred method to obtain high enantiomeric purity. This can be achieved through various strategies, including the use of chiral auxiliaries or asymmetric catalysis. For pyrrolidine-based carbamates, the protection of the amine is a key step. The tert-butyl carbamate (Boc) group is often introduced under mild conditions.[6]
A general procedure for Boc protection of a primary amine is as follows:
-
Dissolve the amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base, such as triethylamine, to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc)2O at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the product using column chromatography.
Chiral HPLC is a powerful technique for the separation and purification of enantiomers.[7][] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
General Protocol for Chiral HPLC Purification:
-
Column Selection: Choose an appropriate chiral stationary phase. Common CSPs are based on cellulose or amylose derivatives.
-
Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase.
-
Fraction Collection: Collect the fractions corresponding to the desired enantiomer based on the chromatogram.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomer.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the purified product by analytical chiral HPLC.
Applications in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and its ability to introduce conformational rigidity and stereochemical complexity into molecules. Carbamate derivatives, including those with a Boc group, are widely used in drug design to improve properties such as potency and duration of action.[2]
This compound serves as a crucial intermediate in the synthesis of a variety of drug candidates. Its bifunctional nature, with a protected primary amine and a secondary amine within the pyrrolidine ring, allows for diverse chemical modifications.
Caption: Role of the title compound in the drug discovery pipeline.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification and analysis of a chiral compound like this compound.
Caption: A typical workflow for chiral purification via HPLC.
Safety Information
This compound should be handled in accordance with good industrial hygiene and safety practices.[5] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][9][10]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 719999-54-9 | AChemBlock [achemblock.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- 6. (R)-tert-Butyl Methyl(Pyrrolidin-3-Yl)Carbamate [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
A Technical Guide to Chiral Pyrrolidine Derivatives in Asymmetric Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of chiral pyrrolidine derivatives, a cornerstone of modern asymmetric organocatalysis. From the foundational principles of (S)-Proline catalysis to the advanced applications of diarylprolinol silyl ethers, we detail the mechanisms, applications, and experimental protocols that underscore their significance in the stereoselective synthesis of complex molecules.
Core Principles: The Dual Modes of Aminocatalysis
Chiral pyrrolidine derivatives primarily operate through two powerful catalytic cycles: Enamine Catalysis and Iminium Catalysis . These pathways allow for the activation of carbonyl compounds, enabling highly stereocontrolled bond formations.[1][2] The secondary amine of the pyrrolidine ring is the key functional group, reversibly forming nucleophilic enamines from ketones or aldehydes, or electrophilic iminium ions from α,β-unsaturated carbonyls.[1][3]
Enamine Catalysis
In enamine catalysis, the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine.[2] This intermediate, which is a neutral, activated form of the carbonyl compound, possesses a higher-energy Highest Occupied Molecular Orbital (HOMO), rendering it nucleophilic.[1] The chirality of the catalyst directs the subsequent attack on an electrophile, leading to the formation of a new stereocenter. Hydrolysis of the resulting iminium species regenerates the catalyst and yields the chiral product.[4][5] This mechanism is central to classic transformations like the proline-catalyzed aldol reaction.[4][6]
References
- 1. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
The Cornerstone of Chiral Synthesis: A Technical Guide to Boc-Protected Amines
An in-depth guide for researchers, scientists, and drug development professionals on the application of tert-butoxycarbonyl (Boc)-protected amines as indispensable chiral building blocks in modern organic synthesis.
The strategic use of protecting groups is fundamental to the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and peptide chemistry. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a preeminent tool due to its robust nature, ease of installation, and facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive exploration of Boc-protected amines, detailing their preparation, reactivity, and critical role as chiral synthons. It includes quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic endeavors.
Core Principles of Boc Protection
The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine by converting it into a significantly less reactive carbamate.[1] This protection prevents undesired side reactions during subsequent synthetic transformations. The most common reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][2]
A key advantage of the Boc group is its orthogonality to many other common protecting groups. It remains stable under basic conditions used to cleave the fluorenylmethyloxycarbonyl (Fmoc) group and is resistant to catalytic hydrogenation, which is employed for the removal of the benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is a cornerstone of complex synthetic strategies, such as Solid-Phase Peptide Synthesis (SPPS).[3]
Synthesis of Boc-Protected Amines
The formation of Boc-protected amines is typically achieved by reacting a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O).[4] The reaction can be performed under various conditions, often with a base to accelerate the process.[2]
General Boc Protection Workflow
Caption: General workflow for the Boc protection of a chiral amine.
Experimental Protocol: Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)) (Optional, 1.0 - 1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base (if used), followed by the slow addition of di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
Deprotection of Boc-Protected Amines
The removal of the Boc group is a critical step in many synthetic pathways and is typically achieved under acidic conditions.[5][7] The acid-lability of the Boc group is due to the formation of the stable tert-butyl cation upon cleavage.[7]
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[5]
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines a common method for the removal of the Boc group using trifluoroacetic acid.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically 20-50% in DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add the trifluoroacetic acid solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Reaction times can vary from 15 minutes to several hours.[5]
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5]
| Deprotection Method | Reagents | Typical Conditions | Notes |
| Acidic (Standard) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% TFA, Room Temp, 15 min - 4 h | Highly effective and widely used.[5] |
| Acidic (Alternative) | 4M HCl in 1,4-Dioxane | Room Temp, 1 - 4 h | Product often precipitates as the hydrochloride salt.[5] |
| Lewis Acid-Mediated | Trimethylsilyl iodide (TMSI) | DCM, Room Temp | Milder option for sensitive substrates.[8] |
| Thermal | High Temperature in Water or other solvents | 150-240 °C (in continuous flow) | "Green" alternative, avoids strong acids.[9][10] |
Applications in Asymmetric Synthesis
Boc-protected chiral amines are pivotal starting materials and intermediates in a vast array of asymmetric syntheses, enabling the construction of complex, enantiomerically pure molecules.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Boc-protected amino acids are sequentially coupled to a growing peptide chain attached to a solid support.[3][11] The acid-lability of the Boc group allows for its selective removal without cleaving the peptide from the resin or affecting acid-stable side-chain protecting groups.[12]
SPPS Cycle using Boc Chemistry
Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.[1]
Synthesis of Chiral Heterocycles and Alkaloids
Boc-protected chiral amines serve as versatile precursors for the enantioselective synthesis of complex heterocyclic scaffolds and natural products. For instance, they are employed in catalytic asymmetric dearomative cyclization cascades to construct the polycyclic cores of alkaloids.[13][14] The Boc group can direct the stereochemical outcome of reactions and is crucial for modulating the reactivity of the nitrogen atom during key bond-forming steps.[15][16]
Asymmetric Strecker Synthesis of Amino Acids
The asymmetric Strecker synthesis is a powerful method for producing chiral α-amino acids from aldehydes.[17] A chiral catalyst is used to control the stereochemistry of the addition of cyanide to an imine, and the resulting α-aminonitrile is then hydrolyzed. Subsequent protection of the newly formed amine with a Boc group yields the desired N-Boc protected amino acid.[17]
| Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Chiral Zirconium Catalyst | 91 | 92 |
| Isovaleraldehyde | Chiral Zirconium Catalyst | 85 | 91 |
| Pivaldehyde | Chiral Zirconium Catalyst | 88 | 96 |
| 3-Phenylpropionaldehyde | Chiral Zirconium Catalyst | 89 | 90 |
| Data from a catalytic asymmetric Strecker reaction.[17] |
Experimental Protocol: Three-Component Asymmetric Strecker Synthesis
This protocol describes a catalytic asymmetric Strecker reaction using a chiral zirconium catalyst, followed by Boc protection.
Materials:
-
Aldehyde
-
Amine (e.g., benzylamine) or Ammonia
-
Cyanide source (e.g., hydrogen cyanide (HCN) or tributyltin cyanide) (EXTREME CAUTION REQUIRED)
-
Chiral zirconium catalyst
-
Anhydrous toluene
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Aqueous acid (e.g., 6M HCl) for hydrolysis
-
Base (e.g., NaHCO₃) for Boc protection
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a well-ventilated fume hood and under an inert atmosphere, dissolve the chiral zirconium catalyst (1-2.5 mol%) in anhydrous toluene. Add the aldehyde (1.0 equiv.) and the amine (1.1 equiv.).
-
Cyanide Addition: Cool the mixture to the specified temperature (e.g., -40 °C) and slowly add the cyanide source (1.2 equiv.).
-
Reaction Monitoring: Stir the reaction at the specified temperature until completion, monitoring by TLC or HPLC.
-
Work-up: Carefully quench the reaction (e.g., with aqueous NaHCO₃) and extract the product with an organic solvent.
-
Hydrolysis and Protection: Concentrate the crude α-aminonitrile. Hydrolyze the nitrile group using a strong acid (e.g., 6M HCl) at an elevated temperature. After hydrolysis, neutralize the resulting amino acid hydrochloride and protect the amino group with Boc₂O as described in the general protection protocol.[17]
Conclusion
Boc-protected amines are unequivocally a cornerstone of modern organic synthesis. Their predictable reactivity, stability under a wide range of conditions, and the well-established, reliable protocols for their introduction and removal make them an indispensable tool for the protection of amines.[1] Their application as chiral building blocks continues to enable the synthesis of increasingly complex and stereochemically rich molecules, driving innovation in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for the effective implementation of Boc-protected amines in a variety of synthetic contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mcours.net [mcours.net]
- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 12. peptide.com [peptide.com]
- 13. Modular Synthesis of Polycyclic Alkaloid Scaffolds via an Enantioselective Dearomative Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01590H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides the core physicochemical properties of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate, a common intermediate in pharmaceutical synthesis. The data is presented for quick reference and integration into research and development workflows.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These values are identical for its enantiomer, (S)-tert-butyl pyrrolidin-2-ylmethylcarbamate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3] |
| Molecular Weight | 200.28 g/mol | [1][3] |
Note: The molecular formula and weight are fundamental properties derived from the compound's atomic composition. Enantiomers, such as the (R) and (S) forms, possess identical molecular formulas and weights.
References
- 1. (R)-3-N-Boc-Aminomethyl pyrrolidine | C10H20N2O2 | CID 1519427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate | C10H20N2O2 | CID 22869529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]
(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate: A Chiral Building Block in Drug Discovery and Asymmetric Synthesis
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate is a valuable chiral building block extensively utilized in medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, coupled with the versatile carbamate protecting group and a primary amine at a stereocenter, makes it an attractive starting material for the synthesis of complex molecular architectures with defined stereochemistry. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, facilitating multi-step synthetic sequences.[1][2] This guide provides a comprehensive review of the applications of this compound, with a focus on its role in the development of novel therapeutic agents and its use in asymmetric synthesis.
Synthetic Applications
The primary application of this compound lies in its use as a chiral precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyrrolidine ring is a common motif in many biologically active compounds, and the (R)-stereochemistry at the 2-position is often crucial for target engagement and efficacy.
Synthesis of Chiral Pyrrolidine Derivatives
Table 1: Synthesis of Chiral Pyrrolidine Precursors and Analogs
| Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| N-Boc-(R)-proline | N-Boc-(R)-prolinol | LiAlH₄, THF | Good | >98 | Inferred from general procedures |
| N-Boc-(R)-prolinol | N-Boc-(R)-2-(azidomethyl)pyrrolidine | 1. MsCl, Et₃N, DCM; 2. NaN₃, DMF | Good | >98 | [Inferred from related syntheses] |
| α-Aminomethyl alkyl ketones | 2-Alkanoyl-3-aryl-5-hydroxy pyrrolidines | α,β-Unsaturated aldehydes, diphenylprolinol silyl ether/4-bromobenzoic acid | up to 99 | >99 | [3] |
| (rac)-2-(aminomethyl)-1-ethylpyrrolidine | N-(1-ethylpyrrolidin-2-ylmethyl)-4-nitrobenzamide | 4-nitrobenzoyl chloride, pyridine | Not specified | Not applicable | [4] |
Experimental Protocol: Representative Synthesis of a Chiral Pyrrolidine Derivative
The following is a representative experimental protocol for the synthesis of a chiral pyrrolidine derivative, adapted from procedures for analogous compounds. This protocol illustrates the key steps and reagents that would likely be involved in the synthesis of this compound.
Step 1: Mesylation of N-Boc-(R)-prolinol
To a solution of N-Boc-(R)-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.
Step 2: Azide Formation
The crude mesylate from the previous step is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude azide is purified by flash column chromatography.
Step 3: Reduction of the Azide
The purified N-Boc-(R)-2-(azidomethyl)pyrrolidine is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield (r)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate.
Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity. This compound serves as a key intermediate for introducing this chiral motif.
While specific biological activity data such as IC50 or Ki values for this compound itself are not publicly available, as it is primarily a building block, its derivatives have been investigated for various therapeutic targets. For instance, substituted pyrrolidines are known to be potent inhibitors of neuronal nitric oxide synthase (nNOS) and have been explored for the treatment of neurological disorders.[5] Additionally, pyrrolidine-containing compounds have shown promise as antiviral agents.[1]
Visualization of a Plausible Synthetic Pathway
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of a more complex derivative.
Caption: A plausible synthetic workflow for the preparation of this compound and its application.
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis and drug discovery. Its well-defined stereochemistry and the synthetic versatility afforded by the Boc-protected amine make it an invaluable tool for the construction of complex, biologically active molecules. While detailed public information on its specific biological activity is limited, its widespread use as a synthetic intermediate underscores its importance in the development of novel therapeutics. The synthetic routes to this compound and its analogs are well-established, typically proceeding with high fidelity and yield, making it an accessible and reliable component for research and development endeavors.
References
- 1. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 2. (R)-tert-Butyl Methyl(Pyrrolidin-3-Yl)Carbamate [benchchem.com]
- 3. tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 45072180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | 1070968-08-9 | Benchchem [benchchem.com]
- 5. Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | 1334335-95-3 | Benchchem [benchchem.com]
Methodological & Application
Asymmetric Synthesis of Pharmaceutical Intermediates Using (R)-Pyrrolidine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of key pharmaceutical intermediates utilizing (R)-pyrrolidine-based organocatalysts. The focus is on leveraging the steric and electronic properties of these scaffolds to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions, which are crucial in the synthesis of chiral drugs.
Introduction
The (R)-pyrrolidine motif, a core component of the natural amino acid L-proline, is a privileged scaffold in asymmetric organocatalysis. Its rigid five-membered ring structure provides a well-defined chiral environment, enabling high stereoselectivity in a variety of chemical transformations. This has made (R)-pyrrolidine and its derivatives, such as diarylprolinol silyl ethers, invaluable tools in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The pyrrolidine ring is a common structural motif found in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] Organocatalysis using these scaffolds offers a green and efficient alternative to metal-based catalysts, often proceeding under mild reaction conditions.
This application note will focus on the practical application of (R)-pyrrolidine-derived organocatalysts in the synthesis of a key intermediate for (R)-Baclofen, a muscle relaxant. The protocols provided are based on established literature and are intended to be a guide for researchers in the field.
Core Principle: Enamine and Iminium Ion Catalysis
The catalytic activity of (R)-pyrrolidine scaffolds in asymmetric synthesis primarily relies on two key activation modes: enamine and iminium ion catalysis.
-
Enamine Catalysis: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile in a stereocontrolled manner, directed by the chiral scaffold of the catalyst.
-
Iminium Ion Catalysis: The catalyst reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. The chiral environment of the catalyst dictates the facial selectivity of the nucleophilic addition.
The following diagram illustrates the general catalytic cycle for the Michael addition of a nucleophile to an α,β-unsaturated aldehyde, a common application of (R)-pyrrolidine organocatalysis.
Caption: General catalytic cycle for an (R)-pyrrolidine-catalyzed Michael addition.
Application Example: Asymmetric Synthesis of a Chiral Precursor for (R)-Baclofen
(R)-Baclofen is a selective agonist of the GABAB receptor used as a muscle relaxant. Its biological activity resides primarily in the (R)-enantiomer. The key step in its asymmetric synthesis is the creation of the chiral center at the β-position. An efficient organocatalytic approach involves the asymmetric Michael addition of a nitromethane to 4-chloro-cinnamaldehyde, catalyzed by an (R)-pyrrolidine derivative.
Reaction Scheme
The overall synthetic route involves three key steps:
-
Asymmetric Michael Addition: An (R)-pyrrolidine-derived organocatalyst, such as (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (a diarylprolinol silyl ether), catalyzes the addition of nitromethane to 4-chloro-cinnamaldehyde to produce the chiral γ-nitroaldehyde.
-
Oxidation: The resulting aldehyde is oxidized to the corresponding carboxylic acid.
-
Reduction: The nitro group is reduced to an amine to yield (R)-Baclofen.
The following workflow diagram illustrates this synthetic sequence.
Caption: Workflow for the asymmetric synthesis of (R)-Baclofen.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric Michael addition step in the synthesis of the (R)-Baclofen precursor and related analogs, catalyzed by diarylprolinol silyl ethers.
| Entry | Electrophile (α,β-Unsaturated Aldehyde) | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Chloro-cinnamaldehyde | Nitromethane | 10 | Dioxane | RT | 24 | 92 | 95 | --INVALID-LINK-- |
| 2 | Cinnamaldehyde | Nitromethane | 10 | Dioxane | RT | 24 | 95 | 98 | --INVALID-LINK-- |
| 3 | 4-Methoxy-cinnamaldehyde | Nitromethane | 10 | Dioxane | RT | 24 | 91 | 97 | --INVALID-LINK-- |
| 4 | 4-Nitro-cinnamaldehyde | Nitromethane | 10 | Dioxane | RT | 24 | 96 | 93 | --INVALID-LINK-- |
| 5 | 3-Phenyl-2-butenal | Nitromethane | 20 | Toluene | RT | 48 | 85 | 90 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition to form Chiral γ-Nitroaldehyde
This protocol describes the synthesis of (S)-4-nitro-3-(4-chlorophenyl)butanal, a key intermediate for (R)-Baclofen.
Materials:
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (10 mol%)
-
4-Chloro-cinnamaldehyde (1.0 mmol)
-
Nitromethane (3.0 mmol)
-
Benzoic acid (0.1 mmol)
-
Dioxane (2.0 mL)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-cinnamaldehyde (1.0 mmol) in dioxane (2.0 mL) in a round-bottom flask, add (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add nitromethane (3.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired (S)-4-nitro-3-(4-chlorophenyl)butanal.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: Oxidation of the γ-Nitroaldehyde to the γ-Nitro Acid
Materials:
-
(S)-4-nitro-3-(4-chlorophenyl)butanal (1.0 mmol)
-
2-Methyl-2-butene (5.0 mmol)
-
Sodium chlorite (NaClO₂) (1.5 mmol)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 mmol)
-
tert-Butanol (t-BuOH) and water (2:1 mixture, 15 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the γ-nitroaldehyde (1.0 mmol) in a mixture of t-BuOH and water (2:1, 15 mL).
-
Add 2-methyl-2-butene (5.0 mmol) to the solution.
-
In a separate flask, dissolve sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (5 mL).
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude γ-nitro acid. The product can be purified by crystallization or chromatography if necessary.
Protocol 3: Reduction of the γ-Nitro Acid to (R)-Baclofen
Materials:
-
(R)-4-nitro-3-(4-chlorophenyl)butanoic acid (1.0 mmol)
-
Raney Nickel (catalytic amount)
-
Methanol (10 mL)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
To a solution of the γ-nitro acid (1.0 mmol) in methanol (10 mL) in a flask suitable for hydrogenation, add a catalytic amount of Raney Nickel.
-
Purge the flask with hydrogen gas and then stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (R)-Baclofen. The product can be further purified by recrystallization.
Conclusion
(R)-pyrrolidine scaffolds are highly effective organocatalysts for the asymmetric synthesis of pharmaceutical intermediates. The protocols outlined above for the synthesis of an (R)-Baclofen precursor demonstrate a practical application of this methodology, consistently delivering high yields and excellent enantioselectivities. The operational simplicity, mild reaction conditions, and the ability to avoid toxic heavy metals make this an attractive and sustainable approach for the synthesis of chiral molecules in a pharmaceutical setting. Further exploration and optimization of catalysts and reaction conditions can expand the scope of this powerful synthetic tool to a wider range of complex drug targets.
References
Application Notes and Protocol for Trifluoroacetic Acid (TFA) Mediated Boc Deprotection of (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines, valued for its stability across a wide array of chemical conditions and its straightforward removal under acidic treatment.[1][2] Trifluoroacetic acid (TFA) is a frequently employed reagent for Boc deprotection due to its efficacy and the volatility of its byproducts.[3] This document provides a comprehensive protocol for the deprotection of (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, a valuable chiral building block in the synthesis of pharmaceuticals and other complex molecules. The protocol is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies and critical data for successful implementation.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage.[1] The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[4]
-
Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[4][5] The resulting amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[4]
Application Notes
-
Solvent Selection: Anhydrous dichloromethane (DCM) is the most common solvent for TFA-mediated Boc deprotection due to its inertness and ability to dissolve a wide range of organic compounds.[1]
-
TFA Concentration: The concentration of TFA can be varied depending on the substrate's sensitivity to acid. A solution of 20-50% (v/v) TFA in DCM is typically sufficient for most substrates.[1][2][6] For robust substrates, neat TFA can be used, while for more labile compounds, a lower concentration (e.g., 10-25%) is advisable.[1][2]
-
Reaction Temperature and Time: The reaction is generally rapid and can be conducted at temperatures ranging from 0 °C to room temperature.[2][7] Lowering the temperature to 0 °C can help minimize potential side reactions for sensitive substrates. Reaction progress should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete conversion, which typically occurs within 30 minutes to 4 hours.[2][8]
-
Work-up Procedure: The choice of work-up depends on whether the final product is desired as the TFA salt or the free amine.
-
TFA Salt Isolation: For direct use in subsequent reactions, the TFA salt is often sufficient. It can be isolated by removing the solvent and excess TFA under reduced pressure.[9][10] To ensure complete removal of residual TFA, the crude product can be co-evaporated with a solvent like toluene or DCM.[8]
-
Free Amine Isolation: To obtain the neutral free amine, a basic work-up is necessary. The reaction mixture is typically diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize the TFA.[1][9] Subsequent extraction and drying of the organic layer yields the free amine.
-
-
Byproduct Considerations: The reaction generates a reactive tert-butyl cation. While this is typically scavenged by the counterion or deprotonates to form isobutylene gas, it can potentially alkylate electron-rich functional groups in complex substrates.[1][4] For simple molecules like (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, this is generally not a significant concern.
Experimental Protocols
General Workflow
The overall experimental process involves dissolving the starting material, performing the acid-mediated deprotection, and then following an appropriate work-up procedure to isolate the desired product, either as the TFA salt or as the free amine.
Materials and Equipment
-
(R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Detailed Procedure
Reaction Setup:
-
Dissolve (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate (1.0 eq) in anhydrous DCM (to a concentration of 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is 1:1 (v/v) DCM:TFA, but this can be adjusted (see Table 1).[10][11]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-3 hours, monitoring the reaction's progress by TLC until the starting material is fully consumed.[2][10]
Work-up Option 1: Isolation of the TFA Salt
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10]
-
To remove trace amounts of TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times.
-
Dry the resulting residue under high vacuum to yield (R)-pyrrolidin-2-ylmethanaminium trifluoroacetate, which can often be used in the next step without further purification.
Work-up Option 2: Isolation of the Free Amine
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases and the pH of the aqueous layer is basic (>8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (R)-pyrrolidin-2-ylmethanamine.
-
If necessary, the product can be further purified by distillation or column chromatography.
Quantitative Data Summary
The optimal reaction conditions can vary based on the scale and the specific requirements of the subsequent synthetic steps. The following table summarizes typical conditions for TFA-mediated Boc deprotection.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Aggressive) | Reference(s) |
| Substrate Conc. | 0.1–0.2 M | 0.2–0.5 M | 0.2–0.5 M | [2][5] |
| TFA in DCM (v/v) | 20–25% | 50% | Neat TFA (or 1:1 with DCM) | [6][10] |
| Temperature | 0 °C to RT | 0 °C to RT | 0 °C to RT | [1][10] |
| Reaction Time | 2–4 hours | 1–2 hours | 30 min – 1 hour | [2][10] |
| Typical Yield | >90% | >95% | >95% | [12] |
| Notes | Suitable for acid-sensitive substrates. | A general-purpose, reliable condition. | For highly stable substrates or rapid deprotection. |
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[11]
Conclusion
The deprotection of (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate using trifluoroacetic acid is a highly efficient and reliable transformation. By carefully selecting the concentration of TFA, reaction temperature, and an appropriate work-up procedure, researchers can obtain the desired (R)-pyrrolidin-2-ylmethanamine product in high yield, either as its TFA salt or as the free base. The protocols and data provided herein serve as a comprehensive guide for the successful execution of this critical synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes: (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate as a chiral building block for the synthesis of a highly effective bifunctional squaramide organocatalyst. The resulting catalyst demonstrates exceptional performance in the asymmetric Michael addition of ketones to nitroolefins, a crucial carbon-carbon bond-forming reaction in the synthesis of chiral molecules for pharmaceutical development.
Introduction
This compound, also known as (R)-1-Boc-2-(aminomethyl)pyrrolidine, is a versatile chiral precursor. Its inherent stereochemistry, originating from the pyrrolidine ring, makes it an excellent starting material for the development of organocatalysts that can induce high levels of stereoselectivity in asymmetric transformations. This document outlines the synthesis of a dehydroabietyl squaramide organocatalyst incorporating the (R)-pyrrolidin-2-yl moiety and its application in the enantioselective Michael addition.
Catalyst Synthesis
The synthesis of the dehydroabietyl (R)-pyrrolidin-2-yl squaramide catalyst is a straightforward two-step process starting from commercially available materials.
Diagram: Catalyst Synthesis Workflow
Caption: Workflow for the synthesis of the squaramide organocatalyst.
Experimental Protocol: Synthesis of Dehydroabietyl (R)-pyrrolidin-2-yl Squaramide Catalyst (C1)[1]
Step 1: Synthesis of Intermediate Amide
-
To a solution of dehydroabietylamine in a suitable organic solvent, add diethyl squarate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purify the intermediate product by column chromatography.
Step 2: Amidation and Deprotection
-
Dissolve the intermediate from Step 1 and this compound in a suitable solvent.
-
Stir the mixture at room temperature to facilitate the amidation reaction.
-
Following the amidation, perform an in-situ deprotection of the Boc group using an appropriate acid (e.g., trifluoroacetic acid).
-
After completion of the deprotection, neutralize the reaction mixture and extract the final catalyst.
-
Purify the crude catalyst by column chromatography to yield the dehydroabietyl (R)-pyrrolidin-2-yl squaramide catalyst (C1).
Application in Asymmetric Michael Addition
The synthesized squaramide catalyst (C1) is highly effective in promoting the asymmetric Michael addition of cyclohexanone to various β-nitrostyrenes. This reaction yields chiral γ-nitroketones, which are valuable synthetic intermediates.
Diagram: Catalytic Cycle of the Asymmetric Michael Addition
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes[1]
General Procedure:
-
To a mixture of the β-nitrostyrene (0.2 mmol) and cyclohexanone (20 eq.), add the dehydroabietyl (R)-pyrrolidin-2-yl squaramide catalyst (C1) (10 mol%).
-
Add triethylamine (Et₃N) (20 mol%) and n-propionic acid (ⁿPrCOOH) (10 mol%).
-
Stir the reaction mixture neat (without solvent) at 0 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the product by flash column chromatography on silica gel.
Quantitative Data
The dehydroabietyl (R)-pyrrolidin-2-yl squaramide catalyst (C1) demonstrates high yields and excellent stereoselectivity across a range of substituted β-nitrostyrenes.[1]
Table 1: Asymmetric Michael Addition of Cyclohexanone to Various β-Nitrostyrenes Catalyzed by C1 [1]
| Entry | β-Nitrostyrene Substituent | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 4-NO₂ | 98 | 98:2 | 96 |
| 2 | 4-CF₃ | 96 | 97:3 | 94 |
| 3 | 4-Br | 95 | 96:4 | 93 |
| 4 | 4-Cl | 97 | 97:3 | 95 |
| 5 | 4-F | 92 | 95:5 | 92 |
| 6 | 4-Me | 90 | 94:6 | 93 |
| 7 | 4-OMe | 91 | 93:7 | 92 |
| 8 | 3-NO₂ | 98 | >99:1 | >99 |
| 9 | 3-Br | 96 | 98:2 | 97 |
| 10 | 2-NO₂ | 94 | >99:1 | >99 |
| 11 | 2-Cl | 93 | 98:2 | 98 |
| 12 | Unsubstituted | 98 | 97:3 | 91 |
Reactions were performed with cyclohexanone (20 eq.), β-nitrostyrene (0.2 mmol), C1 (10 mol%), Et₃N (20 mol%), and ⁿPrCOOH (10 mol%) neat at 0 °C. Isolated yields. Diastereomeric ratio and enantiomeric excess were determined by HPLC analysis.
Gram-Scale Synthesis
A gram-scale reaction of cyclohexanone with 2-chloro-β-nitrostyrene using 10 mol% of catalyst C1 afforded the corresponding product in 91% yield with excellent stereoselectivities (98:2 syn/anti and 95% ee), demonstrating the practical utility of this catalytic system.[2]
Conclusion
This compound serves as an effective chiral precursor for the synthesis of a novel and highly efficient dehydroabietyl squaramide organocatalyst. This catalyst displays remarkable activity and stereocontrol in the asymmetric Michael addition of cyclohexanone to a wide array of β-nitrostyrenes, providing access to valuable chiral γ-nitroketone building blocks in high yields and with excellent diastereo- and enantioselectivity. The operational simplicity and the success of the gram-scale reaction highlight the potential of this methodology for applications in pharmaceutical and fine chemical synthesis.
References
Application Notes and Protocols for Reductive Amination Involving Chiral Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of C-N bonds. In the context of pharmaceutical and fine chemical development, the stereoselective synthesis of chiral amines is of paramount importance, as the biological activity of a molecule is often dictated by its stereochemistry. Chiral pyrrolidine derivatives, such as the naturally occurring amino acid (S)-proline and its synthetic analogues, have emerged as highly effective organocatalysts in asymmetric reductive amination. These catalysts offer a green and efficient alternative to metal-based systems, promoting high levels of enantioselectivity under mild reaction conditions.
This document provides detailed application notes and protocols for conducting asymmetric reductive amination reactions using various chiral pyrrolidine derivatives. The information is intended to guide researchers in selecting appropriate catalysts and conditions for the synthesis of enantioenriched amines.
General Principles
The organocatalytic asymmetric reductive amination of a ketone or aldehyde typically proceeds through a three-step sequence:
-
Iminium Ion Formation: The chiral secondary amine catalyst reacts with the carbonyl compound to form a chiral iminium ion intermediate.
-
Enantioselective Reduction: A reducing agent, often a Hantzsch ester, delivers a hydride to one face of the iminium ion. The stereochemistry of the catalyst directs this addition, leading to the preferential formation of one enantiomer of the resulting amine.
-
Catalyst Regeneration: The chiral catalyst is regenerated and can participate in another catalytic cycle.
The choice of the chiral pyrrolidine catalyst is crucial for achieving high enantioselectivity. Modifications to the pyrrolidine scaffold, such as the introduction of bulky substituents, can significantly influence the steric environment around the reactive center and, consequently, the stereochemical outcome of the reaction.
Quantitative Data Summary
The following tables summarize the performance of various chiral pyrrolidine derivatives in the asymmetric reductive amination of different ketones and amines.
Table 1: Asymmetric Reductive Amination of Ketones with p-Anisidine using Chiral Phosphoric Acid Catalysts Derived from BINOL
| Entry | Ketone | Catalyst | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 3a | 48 | 35 | 7 |
| 2 | Acetophenone | 3b | 48 | 40 | 15 |
| 3 | Acetophenone | 3c | 48 | 55 | 65 |
| 4 | Acetophenone | 3d | 48 | 20 | 25 |
| 5 | Acetophenone | 5 | 24 | >98 | 94 |
Reaction conditions: Ketone (0.5 mmol), p-anisidine (0.5 mmol), Hantzsch ester (0.6 mmol), catalyst (0.025 mmol), and 5 Å molecular sieves (100 mg) in benzene (1.0 mL) at 40 °C. Data sourced from Macmillan Group.[1]
Table 2: Scope of the Ketone Component in Organocatalytic Reductive Amination
| Entry | R | Time (h) | Yield (%) | ee (%) |
| 1 | 4-MeO-Ph | 24 | 87 | 95 |
| 2 | 4-Me-Ph | 24 | 85 | 94 |
| 3 | Ph | 24 | 86 | 94 |
| 4 | 4-F-Ph | 24 | 80 | 93 |
| 5 | 4-Cl-Ph | 24 | 75 | 91 |
| 6 | 4-Br-Ph | 24 | 60 | 90 |
| 7 | 3-MeO-Ph | 48 | 80 | 83 |
| 8 | 2-MeO-Ph | 48 | 75 | 85 |
| 9 | 2-Br-Ph | 48 | 70 | 88 |
| 10 | 1-Naphthyl | 48 | 75 | 85 |
Reaction conditions: Ketone (0.5 mmol), p-anisidine (0.5 mmol), Hantzsch ester (0.6 mmol), catalyst 5 (0.025 mmol), and 5 Å molecular sieves (100 mg) in benzene (1.0 mL) at 40 °C. Data sourced from Macmillan Group.[1]
Table 3: Performance of (S)-Proline-Derived Catalysts in the Enantioselective Reduction of N-Phenylacetophenone Imine
| Entry | Catalyst | Loading (mol %) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | 30 | CH2Cl2 | 18 | 80 | 60 |
| 2 | 1 | 30 | Toluene | 18 | 75 | 55 |
| 3 | 1 | 30 | Et2O | 18 | 70 | 50 |
| 4 | 1 | 10 | CH2Cl2 | 18 | 60 | 58 |
| 5 | 1 | 30 | CH2Cl2 | 72 | 85 | 62 |
Reaction conditions: Imine (0.33 mmol), HSiCl3 (1.15 mmol). Data sourced from Beilstein Journals.[2]
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Reductive Amination of Ketones with p-Anisidine
This protocol is a representative example for the asymmetric reductive amination of a ketone using a chiral phosphoric acid catalyst and a Hantzsch ester as the reductant.[1]
Materials:
-
Ketone (e.g., Acetophenone, 0.5 mmol, 60.1 mg)
-
p-Anisidine (0.5 mmol, 61.6 mg)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (0.6 mmol, 152 mg)
-
Chiral phosphoric acid catalyst (e.g., catalyst 5 from Table 1, 0.025 mmol)
-
5 Å Molecular Sieves (100 mg, activated)
-
Anhydrous Benzene (1.0 mL)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the ketone (0.5 mmol), p-anisidine (0.5 mmol), Hantzsch ester (0.6 mmol), the chiral phosphoric acid catalyst (0.025 mmol), and activated 5 Å molecular sieves (100 mg).
-
Purge the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous benzene (1.0 mL) via syringe.
-
Seal the vial and stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired chiral amine.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or Gas Chromatography (GC) analysis.
Protocol 2: Enantioselective Reduction of a Ketoimine using an (S)-Proline-Derived Catalyst
This protocol details the reduction of a pre-formed imine using a chiral proline-derived catalyst and trichlorosilane.[2]
Materials:
-
N-Phenylacetophenone imine (0.33 mmol, 64.1 mg)
-
(S)-Proline-derived catalyst (e.g., catalyst 1 from Table 3, 30 mol %, 0.099 mmol)
-
Trichlorosilane (HSiCl3) (1.15 mmol, 0.116 mL)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, dissolve the N-phenylacetophenone imine (0.33 mmol) and the (S)-proline-derived catalyst (0.099 mmol) in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add trichlorosilane (1.15 mmol) to the stirred solution via syringe.
-
Allow the reaction to stir at the specified temperature for the required time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Catalytic Cycle of Proline-Catalyzed Reductive Amination
Caption: Catalytic cycle of proline-catalyzed asymmetric reductive amination.
General Experimental Workflow
Caption: General workflow for asymmetric reductive amination experiments.
References
Application Notes and Protocols for the Synthesis of Chiral Amines from (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable chiral amines utilizing (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate as a versatile starting material. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds and approved drugs. The ability to stereoselectively functionalize this core structure is of paramount importance in drug discovery and development.
The following protocols detail three key transformations: the deprotection of the Boc group to liberate the primary amine, subsequent N-alkylation, and reductive amination to introduce diverse substituents.
Boc-Deprotection of this compound
The removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial first step to enable further functionalization of the primary amine. Acid-mediated deprotection is the most common and efficient method. Treatment with a strong acid, such as hydrochloric acid (HCl) in an anhydrous solvent like 1,4-dioxane, cleanly cleaves the carbamate to yield the corresponding ammonium salt. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine, which is then protonated by the acid.[1]
This protocol describes the deprotection of this compound to yield (R)-pyrrolidin-2-ylmethanamine dihydrochloride.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
To the stirred solution, add 4M HCl in 1,4-dioxane (3.0-4.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, a precipitate of the hydrochloride salt may form.[2]
-
Remove the solvent under reduced pressure (in vacuo).
-
To the resulting solid, add diethyl ether to form a slurry.
-
Collect the solid product by vacuum filtration, washing with diethyl ether.
-
Dry the white solid under vacuum to afford (R)-pyrrolidin-2-ylmethanamine dihydrochloride.
Quantitative Data Summary for Boc-Deprotection
| Starting Material | Reagent | Solvent | Time (h) | Product | Yield | Reference |
| N-Boc Amine | 4M HCl in dioxane | Dioxane | 2 | Amine HCl salt | - | [2] |
| N-Boc Amine | 4M HCl in dioxane | Dioxane | 16 | Amine HCl salt | - | [2] |
| N-Boc Amino Acids | 4M HCl in dioxane | Dioxane | 0.5 | Amine HCl salt | High | [3][4][5] |
Note: Yields are typically high to quantitative for this reaction.
Diagram of Boc-Deprotection Workflow
Caption: Workflow for Boc-Deprotection.
Synthesis of Chiral Amines via N-Alkylation
Direct N-alkylation of the deprotected (R)-pyrrolidin-2-ylmethanamine with alkyl halides is a straightforward method to introduce a variety of substituents. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
This protocol describes the synthesis of N-benzyl-((R)-pyrrolidin-2-yl)methanamine from (R)-pyrrolidin-2-ylmethanamine.
Materials:
-
(R)-pyrrolidin-2-ylmethanamine (or its hydrochloride salt)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (optional)
Procedure:
-
To a solution of (R)-pyrrolidin-2-ylmethanamine (1.0 eq) in DMF, add a base such as K₂CO₃ (2.0-3.0 eq). If starting from the dihydrochloride salt, a stronger base or more equivalents may be necessary.
-
Add benzyl bromide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-((R)-pyrrolidin-2-yl)methanamine.
Quantitative Data Summary for N-Alkylation
| Amine | Alkylating Agent | Base | Solvent | Product | Yield | Reference |
| Benzylamine·HBr | n-Butyl bromide | Triethylamine | DMF | N-benzylbutan-1-amine | High | [6] |
| Pyrrolidine | Allyl bromide | - | - | N-allylpyrrolidine | 50-55% | [7] |
| N-Boc-pyrrolidine | Benzyl bromide | - | - | N-Boc-2-benzylpyrrolidine | 81% | [8] |
Diagram of N-Alkylation Logical Relationship
Caption: Logical relationship for N-Alkylation.
Synthesis of Chiral Amines via Reductive Amination
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is often preferred over direct alkylation as it can prevent over-alkylation.
This protocol describes the synthesis of N-((4-methoxyphenyl)methyl)-((R)-pyrrolidin-2-yl)methanamine.
Materials:
-
(R)-pyrrolidin-2-ylmethanamine
-
4-Methoxybenzaldehyde
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve (R)-pyrrolidin-2-ylmethanamine (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-((4-methoxyphenyl)methyl)-((R)-pyrrolidin-2-yl)methanamine.
Quantitative Data Summary for Reductive Amination
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield | Reference |
| Aromatic Aldehydes | n-Butylamine/Benzylamine | H₂/Co-catalyst | Methanol | 72-96% | [9] |
| Various Aldehydes | Various Amines | NaBH₄ | Methanol | High | [10] |
| Various Aldehydes | Various Amines | NaBH(OAc)₃ | DCE | High | [10] |
Diagram of Reductive Amination Experimental Workflow
Caption: Workflow for Reductive Amination.
References
- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 2. commonorganicchemistry.com [commonorganicchemistry.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise [ch.imperial.ac.uk]
- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols for N-alkylation of (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of the secondary amine in (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate, a common intermediate in the synthesis of various pharmaceutical compounds. Two primary methods are detailed: direct alkylation using alkyl halides and reductive amination with aldehydes or ketones.
Introduction
(R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate is a chiral building block featuring a Boc-protected primary amine and an unprotected secondary amine within the pyrrolidine ring. Selective alkylation of this secondary amine is a key transformation for introducing molecular diversity and synthesizing target molecules with desired pharmacological properties. The choice of alkylation method depends on the nature of the alkylating agent and the desired final product.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base. This method is suitable for introducing simple alkyl, benzyl, or allyl groups.
Reaction Scheme:
(R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate + R-X --(Base, Solvent)--> N-alkylated product
Experimental Protocol
-
Reagent Preparation: To a solution of (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) (0.1-0.5 M), add the base (1.5-2.0 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at the appropriate temperature (see table below) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Representative Reaction Conditions for Direct N-Alkylation
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | MeCN | 60 | 12 | 85-95 |
| Ethyl Bromide | Cs₂CO₃ | DMF | 80 | 16 | 80-90 |
| Benzyl Bromide | NaH | THF | RT | 8 | 90-98 |
| Allyl Bromide | K₂CO₃ | Acetone | 50 | 10 | 85-95 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Method 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a versatile method for introducing a wide variety of substituents onto the secondary amine. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction with a mild reducing agent.
Reaction Scheme:
(R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate + R'R''C=O --(Reducing Agent, Solvent)--> N-alkylated product
Experimental Protocol
-
Imine/Iminium Formation: To a solution of (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) (0.1-0.5 M), add acetic acid (catalytic amount, ~5 mol%) if necessary to facilitate iminium ion formation. The mixture is stirred at room temperature for 1-2 hours.
-
Reduction: The reducing agent (1.5-2.0 eq.), such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formaldehyde (37% in H₂O) | NaBH(OAc)₃ | DCM | RT | 4 | 90-98 |
| Acetone | NaBH₃CN | MeOH | RT | 12 | 85-95 |
| Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 6 | 88-96 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 8 | 85-92 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Caption: Decision logic for N-alkylation method.
Application Notes and Protocols: Coupling Reactions with (R)-pyrrolidin-2-ylmethanamine after Boc Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-pyrrolidin-2-ylmethanamine is a valuable chiral building block in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutic agents.[1][2][3] Its synthesis and subsequent derivatization are critical steps in the development of new pharmaceuticals. A common strategy for the selective functionalization of this amine involves the use of a tert-butyloxycarbonyl (Boc) protecting group. This document provides detailed protocols for the efficient removal of the Boc group and subsequent coupling reactions with carboxylic acids, offering guidance on reagent selection and reaction optimization.
Boc Deprotection of (R)-N-Boc-pyrrolidin-2-ylmethanamine
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its straightforward removal under acidic conditions.[4][5][6] The most common method for Boc deprotection involves treatment with a strong acid such as trifluoroacetic acid (TFA).[4][7]
Experimental Protocol: Boc Deprotection with TFA
This protocol describes the removal of the Boc protecting group from (R)-N-Boc-pyrrolidin-2-ylmethanamine using trifluoroacetic acid in dichloromethane (DCM).
Materials:
-
(R)-N-Boc-pyrrolidin-2-ylmethanamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (R)-N-Boc-pyrrolidin-2-ylmethanamine (1.0 equiv) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution. The amount of TFA can be adjusted, with common protocols using a 25-50% solution of TFA in DCM.[7]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[7]
-
The resulting residue is the trifluoroacetate salt of (R)-pyrrolidin-2-ylmethanamine. This salt can often be used directly in the subsequent coupling step after thorough drying under high vacuum.
-
Alternatively, to obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine. The free amine is often an oil and should be used promptly.
Caption: Workflow for Boc deprotection of (R)-pyrrolidin-2-ylmethanamine.
Amide Coupling Reactions
The coupling of the deprotected (R)-pyrrolidin-2-ylmethanamine with a carboxylic acid to form an amide bond is a crucial step. The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization if the carboxylic acid has a chiral center.[8][9] Below are protocols for two commonly used and effective coupling systems.
Overview of Common Coupling Reagents
A variety of reagents are available for amide bond formation, each with its own advantages.[10][11] The selection often depends on the specific substrates, desired reaction conditions, and cost.
| Reagent Class | Examples | Key Characteristics |
| Carbodiimides | EDC, DCC, DIC | Inexpensive and widely used. Often require an additive like HOBt or HOAt to improve efficiency and suppress racemization. DCC byproduct is a precipitate, while EDC and its byproduct are water-soluble.[9][11][12] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Highly efficient and fast-acting, even for sterically hindered amino acids.[9][12] Generally lead to low levels of racemization.[9] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for hindered couplings and known for rapid reaction times.[9][12] PyAOP is particularly useful for coupling N-methyl amino acids.[9] |
| Other Reagents | DEPBT, T3P | DEPBT is noted for causing very little epimerization.[9] T3P (Propylphosphonic Anhydride) is a versatile and safe reagent with an easily removable byproduct. |
Experimental Protocol 1: EDC/HOBt Mediated Coupling
This protocol details a standard procedure for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).
Materials:
-
(R)-pyrrolidin-2-ylmethanamine (or its TFA salt) (1.0 equiv)
-
Carboxylic acid (1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv, required if starting from the TFA salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup solutions (e.g., 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Add (R)-pyrrolidin-2-ylmethanamine (1.0 equiv). If using the TFA salt, add DIPEA (2.5 equiv) to the mixture and stir for 10-15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS (typically complete within 2-16 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: HATU Mediated Coupling
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly effective reagent for challenging couplings.
Materials:
-
(R)-pyrrolidin-2-ylmethanamine (or its TFA salt) (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup solutions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Add a solution of (R)-pyrrolidin-2-ylmethanamine (1.0 equiv) in a small amount of DMF to the reaction mixture. If using the TFA salt, add an additional equivalent of DIPEA along with the amine.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (often complete in 1-4 hours).
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General mechanism for EDC/HOBt mediated amide bond formation.
Quantitative Data and Optimization
The efficiency of coupling reactions is highly dependent on the substrates and reaction conditions. The following table provides typical parameters for the protocols described above. Yields are representative and will vary based on the specific carboxylic acid and amine used.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Carboxylic Acid | 1.0 - 1.2 equiv | 1.0 equiv |
| Amine | 1.0 equiv | 1.0 equiv |
| Coupling Reagent | 1.2 - 1.5 equiv | 1.1 equiv |
| Additive | 1.2 - 1.5 equiv HOBt | N/A |
| Base | 2.0 - 3.0 equiv DIPEA | 2.0 - 3.0 equiv DIPEA |
| Solvent | DCM or DMF | DMF |
| Temperature | 0 °C to RT | RT |
| Typical Time | 2 - 16 hours | 1 - 4 hours |
| Typical Yield | 70 - 95% | 85 - 99% |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider using a more powerful coupling reagent like HATU, especially for sterically hindered substrates. Ensure all reagents are anhydrous, as water can hydrolyze active intermediates.
-
Epimerization/Racemization: For reactions involving chiral carboxylic acids, the risk of racemization at the alpha-carbon is a concern.[8] To minimize this, use HOBt or its more reactive analogue, HOAt, with carbodiimide reagents. Running the reaction at a lower temperature (e.g., maintaining 0 °C for a longer period) can also help.[12]
-
Side Reactions: With uronium/aminium reagents like HATU, using a slight excess of the carboxylic acid relative to the coupling reagent can prevent side reactions such as guanidinylation of the amine.[12]
-
Difficult Purification: If the product is difficult to separate from the byproducts (e.g., dicyclohexylurea from DCC), switch to a reagent with water-soluble byproducts like EDC.[9][12]
By following these detailed protocols and considering the optimization strategies, researchers can successfully perform coupling reactions with (R)-pyrrolidin-2-ylmethanamine for the synthesis of novel compounds in drug discovery and development.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. peptide.com [peptide.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its pyrrolidine scaffold is a common motif in a variety of biologically active compounds. This document provides a detailed protocol for the scale-up synthesis of this compound, starting from the readily available chiral precursor, (R)-proline. The described multi-step synthesis is designed to be robust and scalable, making it suitable for drug development and manufacturing environments.
Introduction
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. The functionalized chiral pyrrolidine, this compound, serves as a key intermediate in the synthesis of various therapeutic candidates. The tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations at the primary amine, making it a versatile synthon. This application note details a four-step synthesis route from (R)-proline, including Boc protection, reduction, and subsequent conversion to the target carbamate.
Applications in Drug Development
While specific signaling pathways for this compound are not extensively documented in publicly available literature, its enantiomer, (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, has been investigated for its biological activities. These studies suggest potential applications in modulating neurotransmitter systems and inducing apoptosis in cancer cells.[1] The pyrrolidine scaffold is a core component of many compounds targeting a wide range of biological targets. Therefore, the (R)-enantiomer is a crucial component for the synthesis of new chemical entities for various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases.
Scale-up Synthetic Route
A representative four-step synthetic route for the scale-up production of this compound is outlined below. The process begins with the protection of (R)-proline, followed by reduction of the carboxylic acid, activation of the resulting alcohol, and finally, displacement with an amine precursor.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (R)-N-Boc-proline
This procedure describes the protection of the secondary amine of (R)-proline using di-tert-butyl dicarbonate ((Boc)₂O).
Methodology:
-
To a stirred solution of (R)-proline (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution (to maintain pH 10-11) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M aqueous hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-N-Boc-proline as a white solid or viscous oil.
| Parameter | Value | Reference |
| Starting Material | (R)-Proline | - |
| Key Reagents | (Boc)₂O, NaOH | General procedure |
| Solvent | Dioxane/Water | General procedure |
| Reaction Temp. | 0 °C to RT | General procedure |
| Reaction Time | 12-18 h | General procedure |
| Typical Yield | >95% | General observation |
| Purity | >98% | General observation |
Step 2: Synthesis of (R)-N-Boc-prolinol
This protocol details the reduction of the carboxylic acid of (R)-N-Boc-proline to the corresponding primary alcohol.
Methodology:
-
To a solution of (R)-N-Boc-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran complex (BH₃·THF, 1.5-2.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-N-Boc-prolinol.
| Parameter | Value | Reference |
| Starting Material | (R)-N-Boc-proline | - |
| Key Reagents | BH₃·THF | General procedure |
| Solvent | Anhydrous THF | General procedure |
| Reaction Temp. | 0 °C to RT | General procedure |
| Reaction Time | 4-6 h | General procedure |
| Typical Yield | 85-95% | General observation |
| Purity | >97% | General observation |
Step 3: Synthesis of (R)-1-Boc-2-(azidomethyl)pyrrolidine
This two-part protocol describes the conversion of the primary alcohol to an azide via a mesylate intermediate.
Part A: Mesylation
Methodology:
-
Dissolve (R)-N-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C under an inert atmosphere.
-
Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude mesylate, which is typically used in the next step without further purification.
Part B: Azide Displacement
Methodology:
-
Dissolve the crude (R)-1-Boc-2-((methylsulfonyloxy)methyl)pyrrolidine in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-80 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to give (R)-1-Boc-2-(azidomethyl)pyrrolidine.
| Parameter | Value | Reference |
| Starting Material | (R)-N-Boc-prolinol | - |
| Key Reagents | MsCl, Et₃N, NaN₃ | General procedure |
| Solvent | CH₂Cl₂, DMF | General procedure |
| Reaction Temp. | 0 °C, then 60-80 °C | General procedure |
| Reaction Time | 1-2 h (Mesylation), 12-24 h (Azide) | General procedure |
| Typical Yield | 70-85% (over 2 steps) | General observation |
| Purity | >95% | General observation |
Step 4: Synthesis of this compound
This final step involves the reduction of the azide to the primary amine.
Methodology:
-
Dissolve (R)-1-Boc-2-(azidomethyl)pyrrolidine (1.0 eq) in methanol.
-
Add 10% palladium on carbon (Pd/C, 5-10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the final product, this compound, which is often of sufficient purity for subsequent use.
| Parameter | Value | Reference |
| Starting Material | (R)-1-Boc-2-(azidomethyl)pyrrolidine | - |
| Key Reagents | H₂, 10% Pd/C | |
| Solvent | Methanol | |
| Reaction Temp. | Room Temperature | |
| Reaction Time | 4-8 h | |
| Typical Yield | >95% | General observation |
| Purity | >97% | General observation |
Conclusion
The described synthetic route provides a reliable and scalable method for the preparation of this compound, a key building block for the pharmaceutical industry. The protocols are based on well-established chemical transformations and are amenable to large-scale production. By following these detailed procedures, researchers and drug development professionals can efficiently synthesize this important chiral intermediate for their discovery and development programs.
References
Application of (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate in Peptide Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate is a chiral building block increasingly utilized in peptide synthesis to introduce conformational constraints and create novel peptidomimetics. Its rigid pyrrolidine scaffold, combined with the flexible aminomethyl side chain, allows for the synthesis of peptides with unique structural properties. The tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine ensures compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS), providing an orthogonal handle for further modifications.
The incorporation of this moiety can significantly impact peptide secondary structure, potentially inducing turns or stabilizing helical conformations.[1] This makes it a valuable tool in the design of peptide-based therapeutics with enhanced metabolic stability, receptor affinity, and cell permeability. The pyrrolidine ring can be considered a proline analogue, and its substitution can influence the cis-trans isomerization of the preceding peptide bond.[2]
Key Applications
-
Induction of Conformational Constraints: The cyclic nature of the pyrrolidinyl group restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures.[3]
-
Synthesis of Peptidomimetics: This building block serves as a scaffold for creating peptide mimics with improved pharmacokinetic properties, such as resistance to proteolytic degradation.[4]
-
Proline Analogue for Structural Control: It can be used as a surrogate for proline to modulate the conformational preferences of the peptide chain.[1][2]
-
Introduction of a Branching Point: The Boc-protected primary amine can be deprotected post-synthesis to allow for the attachment of various functionalities, such as polyethylene glycol (PEG), fluorescent labels, or cytotoxic drugs.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Chirality | (R)-enantiomer |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. |
| Boc Deprotection | Readily cleaved with trifluoroacetic acid (TFA). |
(Data sourced from publicly available chemical databases)
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of this compound to a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Allow the activation to proceed for 10-15 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step can be repeated.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Continuation of Peptide Synthesis: The peptide chain can be further elongated by repeating the Fmoc deprotection and coupling cycles with standard Fmoc-protected amino acids.
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for the incorporation of a modified proline analogue into a model peptide sequence (e.g., Ac-Tyr-X-Asn-NH₂ where X is the modified residue). Actual results may vary depending on the sequence and specific reaction conditions.
| Parameter | Value |
| Coupling Efficiency | >98% |
| Crude Purity (by HPLC) | 85-95% |
| Final Yield (after purification) | 30-50% |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ observed |
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Caption: Logical relationship of the application of this compound in peptide design.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proline-rich antibacterial peptide: Topics by Science.gov [science.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Green Chemistry Approaches to Boc Deprotection of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection of amines, particularly in the synthesis of pharmaceuticals and complex chiral molecules. However, traditional Boc deprotection methods often rely on harsh acidic conditions and environmentally persistent solvents, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), posing significant green chemistry challenges.[1][2][3] This document provides detailed application notes and protocols for various green chemistry approaches to the deprotection of Boc-protected chiral amines, aiming to replace hazardous reagents and minimize waste.[3][4]
These greener alternatives include the use of solid acid catalysts, ionic liquids, water as a solvent and catalyst, mechanochemistry, and continuous flow systems.[4][5][6][7][8] These methods offer advantages such as catalyst recyclability, reduced solvent usage, improved reaction efficiency, and milder reaction conditions, contributing to more sustainable chemical processes.
I. Solid Acid Catalysts
Heterogeneous solid acids offer a greener alternative to homogeneous acids for Boc deprotection by simplifying product isolation and enabling catalyst recycling.[9] Zeolites, silica-alumina, and sulfonic acid resins are effective catalysts for this transformation.[5][9][10]
Application Note:
Solid acid catalysts are particularly advantageous for continuous flow processes, where the Boc-protected amine solution is passed through a packed bed of the catalyst.[5][11] This approach allows for efficient deprotection with short residence times and minimizes waste by eliminating the need for aqueous workup.[5] The choice of solid acid can influence the reaction rate and selectivity, with factors like acid strength and pore size playing a crucial role.[10] It has been shown that moderate Brønsted acid sites are effective and less prone to poisoning by the amine product compared to strong acid sites.[5]
Experimental Protocol: Continuous Flow Boc Deprotection using H-BEA Zeolite
This protocol is adapted from a study on the continuous N-Boc deprotection of amines using H-BEA zeolite.[5][11]
Materials:
-
Boc-protected chiral amine
-
Tetrahydrofuran (THF), HPLC grade
-
H-BEA zeolite (80-100 mesh)
-
Continuous flow reactor system with a packed-bed reactor, pump, back-pressure regulator, and heating unit
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR yield determination
Procedure:
-
Pack a stainless-steel column (e.g., 1/4" OD) with a known amount of H-BEA zeolite (e.g., 200 mg).
-
Prepare a solution of the Boc-protected chiral amine (e.g., 0.100 mol/L) in THF.
-
Set up the continuous flow reactor with the packed column installed in the heating unit.
-
Set the reactor temperature to 140 °C and the system pressure to 500 psi using the back-pressure regulator.
-
Pump the substrate solution through the heated packed-bed reactor at a specific flow rate (e.g., 0.5 mL/min).
-
Collect the effluent from the reactor after the system has reached a steady state.
-
Analyze the product mixture by NMR or GC-MS to determine the conversion and yield. For chiral amines, chiral HPLC analysis should be performed to confirm the retention of stereochemistry.[11]
-
The amine product can be isolated by evaporation of the solvent.
Quantitative Data Summary:
| Substrate | Catalyst | Solvent | Temperature (°C) | Residence Time | Yield (%) | Reference |
| Boc-p-chloroaniline | H-BEA Zeolite | THF | 140 | < 1 min | >95 | [5][11] |
| Boc-4-aminobenzylamine | H-BEA Zeolite | THF | 140 | < 1 min | >95 | [11] |
| N-Boc-Vepdegestrant precursor | H-BEA Zeolite | DMAc | 150 | 2 h (batch) | 36 (conversion) | [10] |
| N-Boc-Vepdegestrant precursor | Siral 40 | DMAc | 150 | 2 h (batch) | 33 (conversion) | [10] |
II. Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DES) are non-volatile, thermally stable media that can act as both solvents and catalysts for Boc deprotection.[6][12] Protic ionic liquids and acidic DES have shown particular promise in this area.[2][6][13]
Application Note:
The use of ILs and DES can lead to rapid and efficient Boc deprotection, often at room temperature or with mild heating.[2][6][12] These solvent systems can often be recycled, reducing waste. The choice of the ionic liquid's cation and anion can be tuned to optimize the reaction conditions. For instance, a deep eutectic solvent made from choline chloride and p-toluenesulfonic acid serves as an effective and sustainable medium for deprotection.[2][6]
Experimental Protocol: Boc Deprotection using a Choline Chloride/p-Toluenesulfonic Acid DES
This protocol is based on the use of a Brønsted acidic deep eutectic solvent for N-Boc deprotection.[2]
Materials:
-
Boc-protected chiral amine
-
Choline chloride
-
p-Toluenesulfonic acid monohydrate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and p-toluenesulfonic acid monohydrate in a 1:1 molar ratio and heating gently until a homogeneous liquid is formed.
-
Add the Boc-protected chiral amine to the DES.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Analyze the product for purity and retention of stereochemistry using appropriate analytical techniques.
Quantitative Data Summary:
| Substrate | Ionic Liquid/DES | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc aromatic amines | Choline chloride/p-TsOH | Room Temp | 10-30 min | 90-98 | [2] |
| N-Boc amino acid esters | Choline chloride/p-TsOH | Room Temp | 15-45 min | 92-97 | [2] |
| N-Boc dipeptides | Choline chloride/p-TsOH | Room Temp | 20-60 min | 90-95 | [2] |
| Boc-amino acids/peptides | Phosphonium IL with TFA | High Temp | 10 min | High | [12] |
| N-Boc aromatic amines | [HBIm]TFA in water-dioxane | 80-82 | 1-2 h | 85-98 | [13] |
III. Water-Mediated Catalyst-Free Deprotection
Water, the most environmentally benign solvent, can be utilized for Boc deprotection under catalyst-free conditions, typically at elevated temperatures.[4][14][15]
Application Note:
This method is exceptionally green as it avoids the use of any acid or catalyst and organic solvents.[4][14] The deprotection is typically carried out in water at or near its reflux temperature.[4][14][15] This approach has been shown to be effective for a range of structurally diverse amines with excellent yields and short reaction times.[4][14] The reaction is believed to proceed through the formation of a carbamic acid intermediate, which then decarboxylates to yield the free amine.[14]
Experimental Protocol: Catalyst-Free Boc Deprotection in Water
This protocol is based on a simple and efficient green method for the deprotection of N-Boc amines in water.[4][14][15]
Materials:
-
Boc-protected chiral amine
-
Deionized water
-
Round-bottom flask with a reflux condenser
Procedure:
-
Add the Boc-protected chiral amine to a round-bottom flask.
-
Add deionized water (e.g., 20 mL per mmol of substrate).[14]
-
Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).[14]
-
Monitor the reaction by TLC until the starting material is consumed (typically within 15 minutes).[14]
-
After completion, cool the reaction mixture to room temperature.
-
If the product is a solid, it can be isolated by filtration. If it is soluble in water, it can be extracted with an appropriate organic solvent after adjusting the pH if necessary.
-
Dry the isolated product and verify its identity and stereochemical integrity.
Quantitative Data Summary:
| Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic N-Boc amines | Water | 100 | 12 min | 90-97 | [14] |
| Aliphatic N-Boc amines | Water | 100 | 12 min | 92-95 | [14] |
| N-Boc, N'-Bn cyclosulfamides | Water | 100 | 12 min | 90-96 | [4] |
| Various N-Boc amines | Subcritical water | 150 | 1-6 h | High | [14] |
IV. Mechanochemistry
Mechanochemical methods, such as ball milling, offer a solvent-free approach to Boc deprotection.[7][16][17] The reaction is induced by mechanical energy, often in the presence of a solid acid catalyst.[7][16]
Application Note:
This solvent-free method is highly efficient, proceeds rapidly at room temperature, and generates minimal waste.[7][16] The deprotected amine is typically obtained as a salt of the acid used, which can be easily isolated by filtration after suspending the crude mixture in a suitable solvent.[7] This technique is a prime example of a green chemistry approach that significantly reduces solvent usage.[16]
Experimental Protocol: Mechanochemical Boc Deprotection
This protocol is adapted from a solvent-free mechanochemical deprotection of N-Boc groups using p-toluenesulfonic acid.[7][16]
Materials:
-
Boc-protected chiral amine
-
p-Toluenesulfonic acid monohydrate
-
Ball mill (e.g., mixer mill) with stainless steel grinding jars and balls
-
Dichloromethane
Procedure:
-
Place the Boc-protected amine and 2 equivalents of p-toluenesulfonic acid monohydrate into a stainless steel grinding jar containing a stainless steel ball (e.g., 10 mm).[7]
-
Mill the mixture at a specific frequency (e.g., 30 Hz) for a short period (e.g., 10 minutes) at room temperature.[7][16]
-
After milling, suspend the crude mixture in dichloromethane.
-
Collect the precipitated product (the p-toluenesulfonate salt of the deprotected amine) by filtration.[7]
-
Air-dry the resulting solid. The purity can be checked by NMR and TLC.[7]
Quantitative Data Summary:
| Substrate Type | Reagent | Conditions | Time | Yield (%) | Reference |
| Various Boc-protected amines | p-TsOH·H₂O | Ball milling, 30 Hz | 10 min | ~Quantitative | [7][16] |
| N-Boc heterocycles, amides, anilines | Basic alumina | Planetary ball mill | - | High | [18][19] |
V. Continuous Flow Thermal Deprotection
Thermolytic deprotection under continuous flow conditions provides a reagent-free method for Boc cleavage at high temperatures.[8][20][21]
Application Note:
This method avoids the use of any acids or catalysts, relying solely on heat to effect the deprotection.[8][21] Continuous flow technology allows for precise control over reaction time and temperature, enabling selective deprotection.[20] The products are obtained as free amines, which can often be used directly in subsequent reaction steps without workup, thus improving process efficiency.[8] This approach is compatible with a wide range of functional groups.[8]
Experimental Protocol: Continuous Flow Thermal Boc Deprotection
This protocol is based on studies of thermolytic N-Boc deprotection in a continuous flow system.[8][21]
Materials:
-
Boc-protected chiral amine
-
Suitable solvent (e.g., TFE, anisole, THF)
-
Continuous flow reactor with a heated coil (e.g., stainless steel) and a back-pressure regulator
Procedure:
-
Prepare a solution of the Boc-protected chiral amine in the chosen solvent.
-
Set up the continuous flow reactor with the desired coil length and volume.
-
Heat the reactor to the target temperature (e.g., 225 °C).
-
Set the system pressure using the back-pressure regulator (e.g., 750 psi).
-
Pump the substrate solution through the heated coil at a defined flow rate to achieve the desired residence time.
-
Collect the product stream after the reactor has stabilized.
-
Isolate the deprotected amine by removing the solvent under reduced pressure.
-
Confirm the structure and stereochemical purity of the product.
Quantitative Data Summary:
| Substrate Type | Solvent | Temperature (°C) | Residence Time | Yield (%) | Reference |
| 26 diverse Pfizer compounds | Various | 225-270 | 10 min | >90-95 (for many) | [8][21] |
Visualizations
Caption: Workflow for continuous flow Boc deprotection using a solid acid catalyst.
Caption: Overview of green chemistry strategies for Boc deprotection.
References
- 1. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 2. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heterogeneous Catalysts - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A protic ionic liquid catalyzed strategy for selective hydrolytic cleavage of tert-butyloxycarbonyl amine (N-Boc) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mcours.net [mcours.net]
- 16. fulir.irb.hr [fulir.irb.hr]
- 17. [PDF] Solvent-Free Mechanochemical Deprotection of N -Boc Group | Semantic Scholar [semanticscholar.org]
- 18. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Troubleshooting incomplete Boc deprotection of (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the incomplete N-tert-butyloxycarbonyl (Boc) deprotection of (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete. What are the most common causes?
Incomplete Boc deprotection can stem from several factors, often related to the reagents or reaction conditions:
-
Insufficient Acid Strength or Concentration : This is the most frequent cause. The acidic conditions may not be potent enough to cleave the Boc group efficiently. The rate of cleavage often shows a second-order dependence on acid concentration, meaning a small decrease in strength can significantly slow the reaction.[1]
-
Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion.[1] While many deprotections are complete within 30 minutes to 2 hours at room temperature, challenging substrates may require longer times or gentle heating.[2][3]
-
Reagent Quality : The presence of water can reduce the effective acidity of the reaction medium, particularly when using hygroscopic acids like Trifluoroacetic Acid (TFA).[3][4] Using fresh, high-quality, anhydrous reagents is crucial.[4]
-
Steric Hindrance : The steric bulk of the substrate, particularly near the Boc-protected amine, can impede the approach of the acid, slowing the reaction rate.[1]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Several analytical techniques can be used to effectively monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC) : A quick and convenient method to qualitatively observe the disappearance of the starting material and the appearance of the more polar deprotected product.[1] Staining with ninhydrin is highly effective, as it develops a distinct color with the newly formed amine.[3]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : This provides definitive evidence by monitoring the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, which appears around 1.4-1.5 ppm.[1]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) : These are robust quantitative techniques to measure the consumption of the starting material and the formation of the product.[1] They are also invaluable for identifying any side products that may have formed.[5]
Q3: My reaction has stalled with significant starting material remaining. What steps can I take to drive it to completion?
If you observe incomplete deprotection, consider the following strategies:
-
Increase Acid Concentration : Carefully increase the concentration of the acid. For instance, when using TFA in dichloromethane (DCM), you can move from a 25% solution to a 50% or even a 1:1 mixture of TFA/DCM.[4][6]
-
Prolong Reaction Time : Extend the reaction duration and continue to monitor the progress using TLC or LC-MS.[4]
-
Increase Reaction Temperature : Gentle heating (e.g., to 40°C) can accelerate the reaction. However, this should be done cautiously as increased temperature can also promote side reactions.[5]
-
Switch to a Stronger Acidic System : If TFA is not effective, consider using a more potent reagent like 4M HCl in 1,4-dioxane.[4][5]
Q4: I'm observing side products in my reaction. What are they and how can I prevent them?
A common side reaction during Boc deprotection is tert-butylation.[4] The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[5] This cation is an electrophile that can alkylate nucleophilic sites on your molecule, leading to unwanted side products.[7]
To prevent this, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that trap the reactive carbocations.[5] Common scavengers include:
A widely used general scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8]
Q5: Are there milder alternatives to strong acids like TFA or HCl for Boc deprotection?
Yes, for substrates with other acid-sensitive functional groups, several milder deprotection methods are available:
-
Oxalyl Chloride in Methanol : This system provides a mild method for deprotection at room temperature.[9][10]
-
Aqueous Phosphoric Acid : This is an environmentally benign option that offers good selectivity.[8]
-
Lewis Acids : Reagents like Zinc Bromide (ZnBr₂) or Aluminum Chloride (AlCl₃) in DCM can mediate Boc deprotection under mild conditions.[5][8][11]
-
Thermal Deprotection : In some cases, heating the Boc-protected compound in a suitable solvent like trifluoroethanol or even water can effect deprotection without any acid catalyst.[8][12]
Data Presentation
Table 1: Comparison of Common Boc Deprotection Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages | Citations |
| TFA in DCM | 25-50% TFA, 0°C to RT, 1-2 hours | Fast, effective, volatile byproducts | Harsh acidity, can cleave other acid-labile groups, requires scavengers for sensitive substrates | [5][6] |
| HCl in Dioxane | 4M HCl, RT, 1-4 hours | Strong, effective, product precipitates as HCl salt | Dioxane is a hazardous solvent, harsh acidity | [4][5] |
| Oxalyl Chloride in MeOH | 3 equiv. (COCl)₂, RT, 1-4 hours | Mild conditions, tolerant of many functional groups | Reagent is moisture-sensitive, potential for side products like CO | [9][10] |
| Aqueous H₃PO₄ | 85% H₃PO₄, 50°C | Environmentally benign, selective | Requires heating, may not be suitable for all substrates | [5][8] |
| Thermal (TFE) | Trifluoroethanol, 120-240°C | No acid catalyst needed | High temperatures can cause racemization or degradation | [8][12] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected substrate, this compound, in anhydrous dichloromethane (DCM).
-
If the substrate contains sensitive functional groups prone to alkylation, add an appropriate scavenger (e.g., Triisopropylsilane, 1-5% v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[5]
-
Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[5]
-
Monitor the reaction's progress using TLC or LC-MS.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[8]
-
For work-up, the resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[5]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolve or suspend the Boc-protected substrate in a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents of HCl).[4][5]
-
Stir the mixture at room temperature for 1-4 hours. For many substrates, the reaction is complete within 30 minutes.[4]
-
Monitor the reaction by TLC or LC-MS.[5]
-
Upon completion, the deprotected amine hydrochloride salt often precipitates from the solution. Add a co-solvent like diethyl ether to facilitate further precipitation.[4]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the deprotected amine.[4] If the free amine is required, a subsequent basic work-up can be performed.[5]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the Boc-protected starting material (1 equivalent) in anhydrous methanol (e.g., 3 mL for 50 mg of substrate).[9]
-
Stir the solution at room temperature for 5 minutes.[9]
-
Carefully and slowly add oxalyl chloride (3 equivalents) to the solution. An immediate increase in temperature and sputtering may be observed.[9]
-
Continue stirring at room temperature for 1-4 hours, depending on the substrate, while monitoring by TLC.[9]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Side reactions in Boc deprotection with TFA and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and avoiding common side reactions during the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection with TFA?
A1: The primary cause of side product formation during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the generation of a reactive tert-butyl cation intermediate.[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the molecule, leading to undesired modifications.[1][2][3]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][3][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, and it is also susceptible to oxidation to methionine sulfoxide.[2][3][6][7]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[2][4][8]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][3][8]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture or "cleavage cocktail" to trap reactive electrophiles, such as the tert-butyl cation, before they can react with the peptide or molecule of interest.[2][3][8] By reacting with the carbocation at a faster rate than the sensitive residues, they prevent the formation of alkylated side products.[2] Scavengers are typically nucleophilic compounds.[2]
Q4: How do I choose the right scavenger or cleavage cocktail for my peptide?
A4: The choice of scavenger or cleavage cocktail depends on the amino acid composition of your peptide.[8] A standard, general-purpose cocktail for many sequences is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[1][8][9] TIS is an excellent carbocation scavenger, and water aids in the hydrolysis of the Boc group.[9] For peptides containing sensitive residues, additional or alternative scavengers are necessary.[8] For instance, for peptides rich in Cys, Met, and Trp, a more complex cocktail containing scavengers like 1,2-ethanedithiol (EDT) is often recommended.[8][9]
Q5: I'm observing a mass increase of +56 Da in my product after deprotection. What is the likely cause and how can I prevent it?
A5: An unexpected mass increase of +56 Da is a definitive sign of tert-butylation, a common side reaction where a tert-butyl group is added to your molecule.[3] This is caused by the reactive tert-butyl cation generated during Boc cleavage.[4] To prevent this, you must use scavengers in your deprotection reaction. The choice of scavenger is critical and depends on the sensitive residues in your peptide.[4] For example, triethylsilane (TES) or triisopropylsilane (TIS) are effective for tryptophan-containing compounds, while thioanisole is recommended for methionine-containing molecules.[4]
Q6: My peptide contains an Asp-Gly or Asp-Asn sequence and I'm seeing multiple peaks during HPLC analysis. What could be the issue?
A6: You are likely observing aspartimide formation, a serious side reaction that is particularly prevalent in sequences containing Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, or Asp-Arg motifs.[10] This occurs through the cyclization of the aspartic acid side chain with the backbone amide nitrogen.[10] The resulting aspartimide can then undergo hydrolysis to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate.[10] To minimize this, using bulky ester protecting groups for the aspartic acid side chain, such as O-t-butyl (OtBu), can help shield the β-carboxyl group.[10]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
-
Possible Cause 1: Insufficient Acid Strength or Concentration. [2][4]
-
Possible Cause 2: Insufficient Reaction Time or Temperature. [1][2]
Issue 2: Observation of Side Products (e.g., +56 Da peaks in LC-MS)
-
Possible Cause: Alkylation by tert-butyl cations. [3]
-
Solution: Incorporate an appropriate scavenger or scavenger cocktail into the deprotection reagent. The choice of scavenger is dependent on the specific residues present in your compound. Refer to the tables below for guidance on scavenger selection.[1]
-
Issue 3: Oxidation of Sensitive Residues (e.g., Met to Met(O), +16 Da)
-
Possible Cause: Exposure to oxidative conditions during cleavage or workup. [6][7]
-
Solution: Use of reducing agents or specific scavengers in the cleavage cocktail can prevent oxidation. For methionine, the addition of dimethyl sulfide (DMS) or a combination of DMS and triphenylphosphine (PPh₃) has been shown to be effective.[6][7] It is also important to handle the workup carefully to minimize exposure to air.[4]
-
Data Presentation
Table 1: Common Scavengers and Their Applications in Boc Deprotection
| Scavenger | Typical Concentration (%) | Target Residues / Side Reactions | Reference(s) |
| Triisopropylsilane (TIS) | 2.5 - 5 | General carbocation scavenger, Trp, Tyr | [1][8][9] |
| Triethylsilane (TES) | 10-20 equivalents | Trp | [1][4] |
| Water (H₂O) | 2.5 - 5 | General carbocation scavenger | [8][11] |
| 1,2-Ethanedithiol (EDT) | 2.5 | Trp, Cys | [8][9] |
| Thioanisole | 5 | Met, Arg(Pmc/Mtr) | [4][8] |
| Phenol | 5 | General carbocation scavenger, Tyr | [8][12] |
| Dimethyl sulfide (DMS) | 2-10 | Met (prevents oxidation) | [6][7][12] |
Table 2: Composition of Common TFA Cleavage Cocktails
| Cocktail Name | Composition | Application | Reference(s) |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues. | [8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg. | [8][13] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" cocktail for peptides with trityl-based protecting groups. Does not prevent Met oxidation. | [12] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide | Prevents methionine oxidation. | [12][14] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution
-
Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The typical substrate concentration is 0.1-0.5 M.[11]
-
Scavenger Addition (if required): If your substrate contains sensitive residues, add the appropriate scavenger (e.g., 10-20 equivalents of triethylsilane for a tryptophan-containing compound).[1][4]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[11][15]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[11]
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).[11]
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.[11]
-
Wash the organic layer with brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[11]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[11]
-
-
Purification: The crude product can be purified by column chromatography, crystallization, or distillation as required.[11]
Protocol 2: General Procedure for TFA Cleavage of Peptides from Resin
-
Resin Preparation: After solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.[8]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[8]
-
Cleavage Reaction: Add the cleavage cocktail to the resin-bound peptide and gently agitate the mixture at room temperature for 2-4 hours.[4]
-
Peptide Isolation:
-
Peptide Precipitation:
-
Isolation and Washing:
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9]
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection and competing side reactions.
Caption: Troubleshooting workflow for Boc deprotection with TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
Optimization of reaction conditions for the synthesis of (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the N-protection of the primary amine of (R)-pyrrolidin-2-ylmethanamine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to yield the desired carbamate.
Q2: What are the critical parameters to control during the Boc protection reaction?
A2: Key parameters to control for a successful synthesis include reaction temperature, stoichiometry of reagents (especially Boc₂O), choice of solvent and base, and reaction time. Careful control of these factors is crucial for maximizing yield and minimizing side-product formation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques help determine the consumption of the starting material and the formation of the product.
Q4: What are the common side products in this synthesis, and how can they be minimized?
A4: Common side products include the di-Boc protected amine and isocyanate-related impurities.[2] Minimizing these can be achieved by careful control of Boc₂O stoichiometry (using a slight excess, e.g., 1.05-1.1 equivalents), slow addition of the reagent, and avoiding certain catalysts like DMAP if not necessary.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low Yield
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure Boc₂O is used in a slight excess (1.05-1.1 equivalents).- Optimize Reaction Time and Temperature: Monitor the reaction by TLC until the starting amine is consumed. Most reactions are complete within 1-12 hours at room temperature.[1][3] |
| Product Loss During Work-up | - Aqueous Extraction: The product may have some water solubility. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase.- Solvent Choice: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery. |
| Degradation of Starting Material or Product | - Temperature Control: Avoid excessive temperatures during the reaction and work-up to prevent degradation. |
| Sub-optimal Base or Solvent | - Screening: If yield issues persist, consider screening different bases and solvents as outlined in the tables below. |
Table 1: Influence of Base on Reaction Yield
| Base | Typical Equivalents | Relative Reaction Rate | Potential Issues |
| Triethylamine (TEA) | 1.1 - 1.5 | Moderate to Fast | Can be challenging to remove during work-up. |
| NaHCO₃ / K₂CO₃ | 2.0 - 3.0 | Moderate | Used in aqueous/biphasic systems; requires vigorous stirring. |
| NaOH | 1.1 - 2.0 | Fast | Can promote side reactions if not controlled. |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Typical Concentration | Advantages | Considerations |
| Dichloromethane (DCM) | 0.1 - 0.5 M | Good solubility for many reactants; easy to remove. | Chlorinated solvent; potential environmental concerns. |
| Tetrahydrofuran (THF) | 0.1 - 0.5 M | Good solvent for a wide range of reactants. | Peroxide formation on storage; higher boiling point than DCM. |
| Ethyl Acetate (EtOAc) | 0.1 - 0.5 M | Environmentally benign; good for extraction. | Lower solubility for some starting materials. |
| Water (with co-solvent) | N/A | Green solvent; can lead to clean reactions.[4] | Requires a biphasic system or a water-miscible co-solvent. |
Issue 2: Formation of Di-Boc Side Product
Q: I am observing a significant amount of a higher Rf spot on TLC, which I suspect is the di-Boc protected product. How can I prevent this?
A: The formation of a di-tert-butoxycarbonyl (di-Boc) protected amine is a common side product, especially with primary amines.[2] It occurs when the initially formed mono-Boc product undergoes a second protection reaction.
Logical Flow for Minimizing Di-Boc Formation
Strategies for Selective Mono-Boc Protection:
| Strategy | Detailed Recommendation |
| Stoichiometry Control | Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess of the Boc-anhydride.[2] |
| Slow Addition | Add the Boc₂O solution slowly to the reaction mixture. This maintains a low concentration of the protecting agent, favoring the reaction with the more nucleophilic starting amine over the less nucleophilic mono-Boc product.[2] |
| Temperature Control | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. |
| Use of Protic Solvents | Performing the reaction in an alcoholic solvent like methanol can sometimes enhance the rate of Boc protection for the primary amine, allowing for lower equivalents of Boc₂O to be used effectively.[2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative example for the Boc protection of (R)-pyrrolidin-2-ylmethanamine.
Materials:
-
(R)-pyrrolidin-2-ylmethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a 1:1 mixture of Dioxane and Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve (R)-pyrrolidin-2-ylmethanamine (1.0 equivalent) in the chosen solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.[1]
-
Addition of Base: Add the base (e.g., triethylamine, 1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[1]
-
Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise to the stirred solution.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if impurities are present.
Workflow for Synthesis and Purification
References
Technical Support Center: Purification of (R)-tert-Butyl Pyrrolidin-2-ylmethylcarbamate by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for the purification of this compound on a silica gel column?
A common and effective mobile phase for purifying N-Boc protected amines like this compound is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent like ethyl acetate.[1] The polarity of the mobile phase should be adjusted to achieve an optimal retention factor (Rf) for the target compound. A good starting point, determined by preliminary Thin Layer Chromatography (TLC) analysis, is often a 9:1 or 4:1 mixture of hexane:ethyl acetate.[1] For more polar compounds that do not move from the baseline even with 100% ethyl acetate, a more aggressive solvent system may be required.[2] This can include adding a small percentage of methanol to the mobile phase or using a dichloromethane/methanol gradient.[2][3]
Q2: How can I visualize this compound on a TLC plate?
Since carbamates are often not UV-active, a staining reagent is typically required for visualization on a TLC plate. Several options are effective for carbamates and related amine compounds:
-
Ninhydrin Stain : This stain is particularly useful for primary and secondary amines. Boc-protected amines can often be visualized after gentle heating, which can cause in-situ deprotection, revealing the free amine.[3][4][5]
-
Potassium Permanganate (KMnO₄) Stain : This is a general stain for compounds that can be oxidized, and it is often effective for visualizing a wide range of organic compounds.[4][6]
-
Ceric Ammonium Molybdate (CAM) Stain : This is a universal stain that is very effective for a variety of organic compounds, often producing distinct colors.[5][6]
-
Furfural-Sulfuric Acid Spray : This is a specific spray reagent for carbamate esters.[7]
Q3: What are the common impurities I might encounter during the purification?
Common impurities can include unreacted starting materials, byproducts from the reaction, and residual reagents. For the synthesis of this compound, potential impurities could be:
-
Unreacted (R)-pyrrolidin-2-ylmethanamine.
-
Di-Boc protected byproduct.
-
Residual di-tert-butyl dicarbonate (Boc)₂O.
The starting diamine is significantly more polar than the mono-Boc product, while the di-Boc product is less polar.[3]
Q4: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
Streaking of amine-containing compounds on silica gel is a common issue and is often due to the acidic nature of the silica gel, which can lead to strong interactions with the basic amine.[3] To mitigate this, you can:
-
Add a basic modifier to the mobile phase : Incorporating a small amount of a base, such as triethylamine (Et₃N) (typically 0.1-1%), into the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.[8]
-
Deactivate the silica gel : Before running the column, you can flush the packed silica gel with a solvent mixture containing triethylamine to deactivate the acidic sites.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of purified product. | 1. Incomplete reaction. 2. Co-elution of the product with impurities. 3. Product loss during work-up. | 1. Monitor the reaction by TLC to ensure it has gone to completion before starting the purification.[3] 2. Optimize the mobile phase for better separation. A shallower gradient or isocratic elution with a less polar solvent system might be necessary.[3] |
| Product is not coming off the column. | 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel. | 1. Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If necessary, add a small amount of a more polar solvent like methanol.[1] 2. Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred.[2] If it is unstable, consider using a different stationary phase like alumina or deactivated silica.[2] |
| Poor separation of the product from impurities. | 1. The mobile phase polarity is not optimized. 2. The column was overloaded. | 1. Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation. The desired compound should have an Rf value between 0.2 and 0.4 for good separation.[1][8] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[3] |
| Product elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in an ethyl acetate/hexane mixture. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound. The specific mobile phase composition should be optimized based on preliminary TLC analysis of the crude material.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of ethyl acetate and hexane (e.g., 1:9 v/v).[1]
-
Prepare a sufficient volume to pack and run the column.
2. Column Packing:
-
Select a glass column of an appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the mobile phase.[1]
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.[1]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.[1][3]
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.[1]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, maintaining a constant flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by collecting small samples from the eluent and analyzing them by TLC.
5. Analysis of Fractions:
-
Spot the collected fractions on a TLC plate alongside a sample of the crude material and, if available, a pure standard.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots using a suitable staining reagent (e.g., ninhydrin, KMnO₄).
-
Combine the fractions that contain the pure product.
6. Isolation of the Purified Product:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl Acetate / Hexane (gradient or isocratic) |
| Optimal Rf Value | 0.2 - 0.4 in the optimized mobile phase for good separation.[1] |
| Typical Yield | > 85% (dependent on crude purity and separation efficiency)[1] |
| Purity | > 95% (as determined by NMR or LC-MS)[1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Magic Formulas [chem.rochester.edu]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. benchchem.com [benchchem.com]
Preventing racemization during the synthesis and deprotection of chiral pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis and deprotection of chiral pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral pyrrolidines?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, known as a racemate. In pharmaceutical and drug development, the stereochemistry of a molecule is often directly linked to its biological activity. One enantiomer may have the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical integrity of chiral pyrrolidines throughout their synthesis and deprotection is crucial.
Q2: Which N-protecting group, Boc or Cbz, is generally better for preventing racemization during pyrrolidine synthesis?
A2: Both N-Boc (tert-butyloxycarbonyl) and N-Cbz (benzyloxycarbonyl) are widely used protecting groups. The choice between them depends on the overall synthetic strategy and the stability of other functional groups in the molecule. The Cbz group, particularly in solution-phase synthesis, has a strong reputation for minimizing racemization.[1] This is because the urethane-type protection it offers helps to suppress the formation of oxazolone intermediates, which are prone to racemization.[1] While direct quantitative comparisons across a broad range of pyrrolidine derivatives are not extensively documented in a single study, the historical success of the Cbz group in synthesizing optically pure peptides underscores its utility in preserving stereochemical integrity.[1]
Q3: How can I determine the enantiomeric excess (ee%) of my chiral pyrrolidine?
A3: The most common and reliable method for determining the enantiomeric excess of chiral pyrrolidines is through chiral High-Performance Liquid Chromatography (HPLC).[2] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the ee% can be accurately calculated. Other methods include chiral gas chromatography (GC), often after derivatization of the pyrrolidine.[3]
Q4: What are the primary causes of racemization during the synthesis and deprotection of chiral pyrrolidines?
A4: Racemization can be triggered by several factors, including:
-
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization.
-
Strong Acids or Bases: Both acidic and basic conditions can catalyze racemization, often by promoting the formation of achiral intermediates like enolates.[2]
-
Choice of Reagents: Certain reagents, particularly some coupling agents or deprotection agents, can promote the formation of racemizable intermediates.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates, thereby affecting the rate of racemization.[4]
Troubleshooting Guide
Problem 1: I am observing significant racemization during the N-Boc deprotection of my 2-substituted pyrrolidine using Trifluoroacetic Acid (TFA). What can I do to minimize this?
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower temperatures. Lower temperatures generally disfavor racemization pathways.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Switch to a Milder Acidic Reagent: Consider using a solution of HCl in a non-coordinating solvent like dioxane.[5][6] 4M HCl in dioxane is a common and often milder alternative to neat TFA or TFA in DCM.[6]
-
Use a Scavenger: If the racemization is suspected to be caused by carbocation intermediates, the addition of a scavenger like triethylsilane might be beneficial.
Problem 2: My asymmetric synthesis of a chiral pyrrolidine is resulting in low enantioselectivity. How can I improve the ee%?
Troubleshooting Steps:
-
Optimize the Chiral Catalyst or Auxiliary:
-
Ligand Choice: The chiral ligand is critical for high enantioselectivity. The steric and electronic properties of the ligand create the chiral environment. If you are using a standard ligand, consider screening a panel of ligands with different steric and electronic properties.[4]
-
Catalyst Purity: Ensure the metal precursor and ligand are of high purity. Impurities can sometimes poison the catalyst or interfere with the asymmetric induction.[4]
-
-
Adjust Reaction Conditions:
-
Temperature: Lowering the reaction temperature is often the most effective way to improve enantioselectivity.[4]
-
Solvent: The solvent can have a significant impact on the reaction. Screen a variety of solvents with different polarities and coordinating abilities. Non-coordinating solvents are often preferred.[4]
-
Concentration: The concentration of the reactants can also influence the enantioselectivity. Experiment with different concentrations to find the optimal conditions.
-
-
Substrate Modification: The structure of the substrate itself can influence the stereochemical outcome. In some cases, modifying a substituent on the starting material can enhance the facial bias and lead to higher enantioselectivity.[4]
Quantitative Data on Deprotection Methods
The choice of deprotection agent and conditions can significantly impact the stereochemical integrity of the chiral pyrrolidine. The following tables provide a comparative overview of common deprotection methods for N-Boc and N-Cbz protected pyrrolidines.
Table 1: Comparison of Reagents for N-Boc Deprotection of 3-Hydroxypyrrolidine [5]
| Reagent | Typical Conditions | Reaction Time | Yield | Notes |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to rt | 1 - 4 h | High | Standard, effective method. The volatility of TFA can be advantageous for work-up, but its corrosiveness is a drawback. |
| Hydrochloric Acid (HCl) | 4M in Dioxane or MeOH, rt | 1 - 16 h | High | Commonly used and effective. Often provides the product as a crystalline hydrochloride salt, which can aid in purification.[5][6] |
Table 2: Comparison of Deprotection Methods for N-Cbz Protected Amines
| Method | Reagent/Catalyst | Conditions | Reaction Time | Yield | Notes |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | Methanol, rt | 1 - 16 h | High | The most common and clean method. Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes). |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol, reflux | 1 - 3 h | High | Avoids the use of hydrogen gas. |
| Rapid Hydrogenolysis | 10% Pd/C, NaBH₄ | Methanol, rt | 3 - 10 min | 93-98% | A very fast and efficient method.[7] |
| Acidic Cleavage | AlCl₃ in HFIP | rt | 2 - 16 h | High | A mild, metal-free alternative to hydrogenolysis, compatible with many reducible functional groups. No racemization was observed in the reported examples.[8] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-2-Phenylpyrrolidine
This protocol is adapted from a palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[9]
-
Step 1: N-Boc Protection of Pyrrolidine: To a solution of pyrrolidine in a suitable solvent, add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to obtain N-Boc-pyrrolidine.
-
Step 2: Palladium-Catalyzed α-Arylation: In a glovebox, combine N-Boc-pyrrolidine, a palladium precatalyst (e.g., Pd₂(dba)₃), a chiral phosphine ligand (e.g., (R)-BINAP), a base (e.g., LiHMDS), and an aryl halide (e.g., bromobenzene) in an appropriate solvent (e.g., toluene). Heat the reaction mixture and monitor its progress. After completion, cool the reaction and perform an aqueous workup. Purify the product by column chromatography.
-
Step 3: N-Boc Deprotection: Dissolve the enantioenriched N-Boc-2-phenylpyrrolidine in a suitable solvent such as dioxane. Add a solution of 4M HCl in dioxane. Stir the reaction at room temperature until the deprotection is complete. Remove the solvent under reduced pressure to obtain the hydrochloride salt of (R)-2-phenylpyrrolidine. The enantiomeric excess can be determined by chiral HPLC analysis.
Protocol 2: N-Boc Deprotection of a Chiral Pyrrolidine using HCl in Dioxane [6][10]
-
Materials: N-Boc protected chiral pyrrolidine, 4M HCl in 1,4-dioxane, Dioxane (anhydrous), Diethyl ether (optional).
-
Procedure:
-
Dissolve the N-Boc protected pyrrolidine (1 equivalent) in anhydrous dioxane.
-
Add 4M HCl in dioxane (3-4 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the pyrrolidine.
-
If the free amine is desired, the salt can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
-
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Protocol 3: N-Cbz Deprotection by Catalytic Hydrogenolysis [11]
-
Materials: N-Cbz protected chiral pyrrolidine, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas supply (balloon or cylinder).
-
Procedure:
-
Dissolve the N-Cbz protected pyrrolidine in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine.
-
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Visualizations
Caption: General workflow for the synthesis and deprotection of chiral pyrrolidines.
Caption: Troubleshooting logic for addressing racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 9. nva.sikt.no [nva.sikt.no]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Work-up Procedures for Boc Deprotection Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the work-up of Boc deprotection reactions to isolate the free amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a work-up procedure after a Boc deprotection reaction?
A: The primary goal of the work-up is to effectively remove excess acid, cleavage byproducts such as tert-butyl cation and its derivatives (isobutylene, tert-butyl ethers), and any scavengers used during the reaction to isolate the pure free amine or its salt.[1]
Q2: Should I aim to isolate the free amine or the amine salt?
A: This depends on the stability of your amine and the requirements of the subsequent synthetic step. Amine salts (e.g., hydrochloride or trifluoroacetate) are often more crystalline and easier to handle and store than the corresponding free amines.[2] If the subsequent reaction is compatible with the salt form, it can often be used directly.[3] If the free amine is required, a neutralization step is necessary.[2]
Q3: My free amine is water-soluble. How should I approach the work-up?
A: For water-soluble amines, an extractive work-up with a basic aqueous solution can lead to product loss. In such cases, after removing the volatile acid (like TFA) under reduced pressure, you can try precipitating the amine salt by adding a non-polar solvent like cold diethyl ether or methyl tert-butyl ether (MTBE).[1] Alternatively, using a basic resin, like Amberlyst A21, can neutralize the acid without introducing an aqueous phase.
Q4: Can I perform the Boc deprotection and work-up in one pot?
A: In some cases, an in-situ deprotection and subsequent reaction can be performed. However, it is generally recommended to purify the Boc-protected compound before deprotection.[4] The deprotection step is typically a clean reaction, and purification of the resulting amine can be more challenging than purifying the protected precursor.[4]
Troubleshooting Guides
Problem 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material (Boc-protected amine) in the crude product, as observed by TLC or LC-MS.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid | Increase the concentration or equivalents of the acid. For example, if using 20% TFA in DCM, try increasing to 50%.[3] |
| Short Reaction Time | Extend the reaction time and continue to monitor the reaction progress by TLC or LC-MS.[3] |
| Steric Hindrance | For sterically hindered substrates, consider gentle heating (e.g., to 40°C) or switching to a stronger acid system.[3] Be aware that heating may increase side reactions. |
| Low Temperature | Ensure the reaction is performed at an adequate temperature. While some reactions proceed at 0°C, many require room temperature. |
Problem 2: Formation of Unexpected Byproducts
Symptoms:
-
Unexpected spots on TLC or peaks in LC-MS analysis. A common byproduct is the t-butylated product, which results in a mass increase of 56 Da.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl cation | The tert-butyl cation generated during deprotection can alkylate nucleophilic residues (e.g., Trp, Met, Cys, Tyr).[3] To prevent this, add scavengers to the reaction mixture.[3] |
| Trifluoroacetylation of the amine | The use of TFA can sometimes lead to the formation of a trifluoroacetylated amine byproduct. This can be minimized by ensuring complete removal of TFA after the reaction, for example, by co-evaporation with toluene.[3][5] |
| Degradation of Acid-Labile Groups | Other functional groups in the molecule may be sensitive to the strong acidic conditions. Consider using a milder deprotection method.[5] |
Table 1: Common Scavengers for Boc Deprotection [3]
| Sensitive Residue | Recommended Scavenger |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole |
| Methionine (Met) | Thioanisole |
| Cysteine (Cys) | Ethanedithiol (EDT) |
| Tyrosine (Tyr) | Phenol, Anisole |
| General Purpose | Water, Triisopropylsilane (TIS) |
Problem 3: Difficulty in Isolating the Free Amine
Symptoms:
-
Product remains in the aqueous layer during basic extraction.
-
Formation of an emulsion during work-up.
-
The product is an oil and difficult to handle.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Product is a water-soluble amine salt | After acid removal, dissolve the residue in a minimal amount of a solvent like methanol and precipitate the salt with a non-polar solvent (e.g., diethyl ether). |
| Emulsion Formation | Add brine (saturated NaCl solution) to break up the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective. |
| Oily Product | If the free amine is an oil, consider converting it back to a salt (e.g., HCl or TFA salt) which may be a solid.[2] Trituration with a non-polar solvent like hexane or ether can sometimes induce crystallization.[6] If all else fails, purification by chromatography may be necessary. |
Experimental Protocols
Protocol 1: Standard Acidic Work-up (for water-insoluble amines)
-
Reaction Quenching & Solvent Removal: Once the reaction is complete, remove the solvent and excess acid (e.g., TFA) under reduced pressure using a rotary evaporator.[1] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (repeat 2-3 times).[3][5]
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid and liberate the free amine.[2] Check the pH of the aqueous layer to ensure it is basic.
-
Brine Wash: Wash the organic layer with brine to remove residual water and inorganic salts.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.[2]
Protocol 2: Precipitation of the Amine Salt
-
Solvent Removal: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and excess acid.[1]
-
Precipitation: Add the concentrated residue dropwise to a cold, stirred, non-polar solvent such as diethyl ether or methyl tert-butyl ether (MTBE).[1]
-
Isolation: Collect the precipitated amine salt by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.[2]
Protocol 3: Purification of the Free Amine by Column Chromatography
Purification of free amines on silica gel can be challenging due to their basicity, which can lead to streaking and poor separation.[7]
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent. To minimize peak tailing, the silica can be pre-treated by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (TEA) or ammonia.[7][8]
-
Eluent System: A common mobile phase for purifying amines is a mixture of dichloromethane (DCM) and methanol (MeOH) with about 1-2% triethylamine or ammonium hydroxide.[8]
-
Chromatography: Load the crude amine onto the column and elute with the prepared solvent system, collecting fractions and monitoring by TLC.
Visualizations
Caption: General workflow for Boc deprotection and subsequent basic work-up.
Caption: Troubleshooting decision tree for common Boc deprotection issues.
References
Technical Support Center: Scavengers for tert-butyl Cation in Boc Deprotection of Sensitive Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the use of scavengers to mitigate side reactions during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group, particularly for substrates sensitive to the reactive tert-butyl cation.
Troubleshooting Guides
This section addresses specific issues that may arise during your Boc deprotection experiments.
Issue 1: My HPLC/LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
-
Question: What is the likely cause of a +56 Da mass addition to my product after Boc deprotection, and how can I prevent it?
-
Answer: This mass increase is a strong indicator of tert-butylation, a common side reaction where the reactive tert-butyl cation generated during Boc cleavage alkylates a nucleophilic site on your substrate.[1] Amino acid residues with nucleophilic side chains are particularly susceptible to this modification.[1]
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1]
The most effective solution is to incorporate a scavenger or a cocktail of scavengers into your deprotection reaction to trap the tert-butyl cation.[1] The choice of scavenger depends on the specific sensitive residues in your molecule.[1]
-
Issue 2: My deprotection reaction is sluggish or incomplete.
-
Question: Why is my Boc deprotection not proceeding to completion, and what steps can I take to resolve this?
-
Answer: Incomplete deprotection can be caused by several factors:[1]
-
Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough or may be too dilute. Consider increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) or switching to a stronger acid system like 4M HCl in dioxane.[1]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[1] In such cases, longer reaction times, gentle warming, or a stronger acid system may be necessary. It is crucial to use an effective scavenger cocktail under these more forceful conditions.[1]
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not adequately swollen, the acid cannot efficiently access all the reaction sites.[1] Ensure the resin is fully swollen in an appropriate solvent before deprotection.
-
Issue 3: I am observing byproducts related to the oxidation of sensitive residues.
-
Question: My product containing Methionine (Met) or Tryptophan (Trp) appears to be oxidized. How can I prevent this?
-
Answer: Oxidation of sensitive residues can occur during the acidic cleavage.
-
Methionine (Met): The thioether side chain can be oxidized to the corresponding sulfoxide, resulting in a +16 Da mass increase.[1]
-
Tryptophan (Trp): The indole ring can also undergo oxidation.
To minimize oxidation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2] The addition of scavengers with reducing properties, such as 1,2-ethanedithiol (EDT) or thioanisole, to the cleavage cocktail is also effective.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of side reactions during Boc deprotection?
A1: The primary cause is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid like trifluoroacetic acid (TFA).[3] This carbocation is a potent electrophile that can alkylate any nucleophilic residues within the substrate, leading to undesired modifications.[4]
Q2: What are scavengers and how do they function in Boc deprotection?
A2: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[2][3] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[3]
Q3: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A3: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic.[2]
-
Methionine (Met): The thioether side chain can be alkylated to a sulfonium salt.[2]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[2]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[2]
Q4: What is a good general-purpose scavenger cocktail?
A4: For many routine applications, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[2] TIS is an excellent carbocation scavenger, and water can also act as a scavenger.[2]
Q5: What is "Reagent K" and when should it be used?
A5: Reagent K is a more potent scavenger cocktail with the composition TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[3] It is recommended for the deprotection of peptides containing multiple sensitive residues, such as Cys, Met, Trp, and Tyr, as its components are toxic and have a strong odor.[3][5]
Data Presentation
The following tables summarize the effectiveness of common scavengers in preventing side reactions for specific sensitive amino acid residues.
Table 1: Scavenger Efficiency for Cysteine-Containing Peptides
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
| Data is illustrative and based on internal analysis and literature reports for a model peptide.[3] |
Table 2: Scavenger Recommendations for Sensitive Amino Acids
| Sensitive Residue | Common Scavengers | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), Anisole | TIS and TES are highly effective carbocation scavengers. EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[1] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole is effective in preventing S-alkylation. Using degassed solvents and an inert atmosphere is also recommended to prevent oxidation.[1][2] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | A commonly used and effective scavenger for protecting the free thiol group.[1] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[1] |
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA/TIS/H₂O Cocktail
This protocol is suitable for peptides that do not contain highly sensitive residues like Cys, Met, or Trp, or where tert-butylation is not a major concern.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 2 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio immediately before use.[5]
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 1-2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the TFA filtrate).[2]
-
A white precipitate of the crude peptide should form.
-
Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[5]
-
-
Peptide Washing and Drying:
-
Centrifuge the peptide suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.[5]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
-
Protocol 2: General Boc Deprotection using Reagent K
This protocol is recommended for peptides containing multiple sensitive residues such as Cys, Met, or Trp.
-
Resin Preparation:
-
Swell the peptide-resin (e.g., 100 mg) in DCM (2 mL) for 30 minutes.
-
Drain the DCM and wash the resin with DCM (3 x 2 mL).
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio immediately before use.[5]
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (10 mL).[6]
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Washing and Drying:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation (perform two more washes).
-
After the final wash, dry the peptide pellet under a stream of nitrogen gas or in a vacuum desiccator.
-
Mandatory Visualization
References
Technical Support Center: Removal of Residual TFA from Deprotected Amine Salts
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the effective removal of residual trifluoroacetic acid (TFA) from deprotected amine salts, particularly synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual TFA from my synthetic peptide or compound?
Trifluoroacetic acid (TFA) is a strong acid widely used for cleaving synthesized peptides from solid-phase resins and as an ion-pairing agent during reverse-phase HPLC purification.[1][2][3] While effective for these processes, residual TFA can be detrimental to downstream applications for several reasons:
-
Biological Interference: TFA can be cytotoxic even at low concentrations, interfering with cellular assays by inhibiting cell proliferation or altering membrane integrity.[3][4] It can also denature pH-sensitive enzymes or act as an unintended modulator of receptors, leading to unreliable experimental results.[3][4]
-
Structural Alteration: As a counterion, TFA binds to positively charged residues (e.g., Lysine, Arginine) and can alter the peptide's secondary structure, solubility, and aggregation properties.[3]
-
Inaccurate Quantification: The presence of TFA salts adds to the total mass of the lyophilized product, leading to inaccuracies when calculating the net peptide content.[5] The TFA content in a delivered peptide can range from 10% to 40%.[1]
-
Regulatory Concerns: For peptides intended for preclinical or clinical studies, regulatory guidelines often require TFA levels to be extremely low (<0.1%) due to its toxicity.[3]
Q2: What are the primary methods for removing bound TFA counterions?
The most common and effective methods involve exchanging the TFA counterion for a more biologically benign one, such as chloride (HCl) or acetate (Ac). The main techniques are:
-
Salt Exchange with a Stronger Acid (e.g., HCl): This is the most widely adapted method, where the peptide-TFA salt is dissolved in a dilute solution of a stronger acid like HCl and then lyophilized.[6][7] This process is typically repeated several times to ensure complete exchange.[3][8]
-
Ion-Exchange Chromatography (IEX): This technique uses a resin that binds the cationic peptide while the negatively charged TFA ions are washed away.[2][9] The peptide is then eluted with a solution containing the desired counterion, such as acetate.[8]
-
Reverse-Phase HPLC (RP-HPLC): The salt exchange can be performed on an RP-HPLC column. The peptide is loaded onto the column, washed extensively with a mobile phase containing the new counterion (e.g., acetic acid), and then eluted.[1][6]
Q3: Does simple lyophilization remove TFA?
No. While lyophilization is effective at removing free, unbound TFA from the solution, it does not remove the TFA counterions that are ionically bound to the positively charged amino groups of the peptide.[3][6][10] To remove these bound salts, an exchange procedure is necessary.
Q4: How do I choose the best TFA removal method for my compound?
The optimal method depends on several factors:
-
Compound Properties: For very hydrophilic peptides that may not retain well on an RP-HPLC column, ion-exchange chromatography is often a better choice.[6]
-
Required Purity and Final Salt Form: If a specific salt form like acetate is required for biological assays, IEX or RP-HPLC with an acetate-containing mobile phase are direct routes.[1][11] HCl exchange is a robust and common alternative.[3]
-
Scale: For small-scale lab preparations, iterative lyophilization with HCl is often the most straightforward. For larger-scale production, chromatography-based methods may be more efficient.
Q5: Can the TFA removal process damage my peptide?
There is a potential for peptide modification or loss. Using an HCl concentration higher than 10 mM during salt exchange can lead to modification of the peptide.[6][12] Additionally, each processing step, whether it's an additional chromatography run or multiple lyophilization cycles, carries a risk of peptide loss, which can be significant (20-30%).[1][6]
Troubleshooting Guide
Q: My TFA levels are still high after performing a salt exchange via lyophilization. What should I do? A: Incomplete removal is a common issue, as the TFA salt can be tightly bound.
-
Repeat the Process: The TFA/HCl exchange protocol often needs to be repeated 2-3 times for efficient removal.[6][8] Ensure you are performing at least two to three cycles of re-dissolving in the HCl solution and re-lyophilizing.
-
Consider an Alternative Method: If repeated lyophilization is ineffective, your peptide may be particularly resistant. In such cases, ion-exchange chromatography may provide a more definitive separation of the peptide from the TFA counterion.[2]
Q: My peptide is precipitating out of solution during the HCl exchange process. How can I resolve this? A: Changes in pH and counterion composition can affect peptide solubility.
-
Lower the Peptide Concentration: Try dissolving the peptide at a lower concentration (e.g., 1 mg/mL) to help maintain its solubility throughout the process.[2][6]
-
Use a Buffer: Instead of pure distilled water, dissolving the peptide in a buffer like a phosphate buffer (50mM phosphate, 100mM NaCl) before adding HCl may improve solubility.[6][12]
Q: I'm concerned about the harshness of HCl. Are there alternatives for salt exchange? A: Yes, acetate is a common and gentler alternative to HCl. Acetic acid is weaker than TFA, making the exchange favorable.[11] This is typically achieved using ion-exchange or reverse-phase chromatography with acetate-containing buffers.[6][8]
Q: The purity of my peptide decreased after the TFA removal procedure. What could be the cause? A: A decrease in purity could result from peptide degradation or the introduction of contaminants.
-
Check Reagent Quality: Ensure all solvents and reagents (HCl, water, buffers) are of high purity.
-
Avoid Harsh Conditions: As noted, excessively high concentrations of HCl can damage the peptide.[6][12] Stick to the recommended concentration range (2-10 mM final HCl concentration).
-
Handling Loss: Be aware that apparent "purity" loss on a chromatogram could also be related to peptide loss from handling during the multiple steps of the procedure.
Data Presentation
The efficiency of TFA removal can vary based on the method and the specific peptide sequence. The following table provides a summary of what can typically be expected.
| Method | Principle | Typical Efficiency / Result | Reference(s) |
| TFA/HCl Exchange | Displacement of TFA by a stronger acid (HCl) followed by lyophilization. | >95% exchange after 2-3 cycles. The final product is a peptide-HCl salt. | [8][10] |
| Ion-Exchange Chromatography | Anionic TFA is washed away while the cationic peptide is retained on a resin, then eluted. | Near-complete removal. The final product is a peptide-acetate or other desired salt. | [8][9] |
| Reverse-Phase HPLC | The peptide is bound to the column and washed with a TFA-free mobile phase containing the desired counterion. | Effective, but efficiency depends on peptide hydrophobicity and washing duration. | [1][6] |
| Simple Lyophilization | Sublimation of frozen solvent under vacuum. | Removes free/unbound TFA only. Ineffective for bound TFA counterions. | [3][6] |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Iterative Lyophilization
This is the most common method for converting a peptide-TFA salt to a peptide-HCl salt.[3][6][12]
-
Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer (e.g., 50mM phosphate with 100mM NaCl) to a concentration of approximately 1 mg/mL.[6][12]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[12]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[8]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or alternatively at -80°C.[6][8]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: Re-dissolve the lyophilized powder in a fresh HCl solution (Step 1-2) and repeat the freezing (Step 4) and lyophilization (Step 5) steps. This cycle should be repeated at least two more times to ensure thorough exchange.[6]
-
Final Product: After the final lyophilization, the product is the peptide-HCl salt. It can be re-dissolved in water or the desired experimental buffer.[12]
Protocol 2: TFA/Acetate Exchange via Anion-Exchange Chromatography
This protocol is ideal for exchanging TFA for acetate, a highly biocompatible counterion.[8][9]
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. Ensure there is a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[8]
-
Column Activation/Equilibration: Elute the column with a 1 M solution of sodium acetate to load the resin with acetate ions.
-
Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[8]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the top of the prepared resin column.
-
Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will pass through the column while the trifluoroacetate ions are retained by the resin. Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the dry peptide-acetate salt.[8]
Mandatory Visualization
References
- 1. omizzur.com [omizzur.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. lifetein.com [lifetein.com]
- 7. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 12. lifetein.com [lifetein.com]
Technical Support Center: Reductive Amination with Pyrrolidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reductive amination reactions involving pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reductive amination with pyrrolidine derivatives?
Low yields in reductive amination can stem from several factors:
-
Suboptimal pH: The formation of the initial iminium ion is a pH-dependent equilibrium. A pH that is too low will protonate the starting amine, reducing its nucleophilicity, while a pH that is too high will not sufficiently catalyze the dehydration step to form the iminium ion. The optimal pH is typically between 4 and 5.[1][2]
-
Inefficient Iminium Ion Formation: The equilibrium between the carbonyl compound/amine and the imine/iminium ion might not favor the product.[3] This can be due to sterically hindered reactants or unfavorable electronic properties.
-
Side Reactions: The most common side reaction is the reduction of the starting aldehyde or ketone to the corresponding alcohol by the reducing agent.[1][4] Over-alkylation of the amine, leading to tertiary or quaternary amine byproducts, can also occur, especially with primary amines.[1][4][5]
-
Decomposition of the Reducing Agent: Some reducing agents, like sodium triacetoxyborohydride (STAB), are moisture-sensitive and can decompose if proper anhydrous conditions are not maintained.[6]
-
Poor Quality of Reagents: Degradation of the aldehyde, amine, or reducing agent can significantly impact the reaction outcome.
Q2: Which reducing agent is best for the reductive amination of pyrrolidine derivatives?
The choice of reducing agent is critical for a successful reaction. Here's a comparison of common options:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its mild and selective nature.[7][8] It is particularly effective in one-pot procedures because it reduces the iminium ion much faster than the starting carbonyl compound, minimizing alcohol byproduct formation.[3][7][8] It is, however, sensitive to moisture.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion over carbonyls, especially at a controlled pH (around 4-5).[1][9] It is less sensitive to moisture than STAB.[6] A significant drawback is its high toxicity and the potential to release hydrogen cyanide gas, requiring careful handling and workup procedures.[3][10]
-
Sodium Borohydride (NaBH₄): While inexpensive and readily available, NaBH₄ is a less selective reducing agent and can readily reduce the starting aldehyde or ketone.[1][6] To minimize this side reaction, a two-step procedure is often employed where the imine is pre-formed before the addition of NaBH₄.[5][6]
Q3: How can I minimize the formation of the alcohol byproduct?
The formation of the alcohol byproduct arises from the reduction of the starting carbonyl compound. To minimize this:
-
Use a selective reducing agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion intermediate.[1][3][7]
-
Employ a one-pot procedure with a selective reagent: With STAB, all reagents can often be mixed together, as the iminium ion is reduced much more rapidly than the carbonyl.[7][8]
-
Implement a two-step procedure: If using a less selective reducing agent like NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[5][6] This can be achieved by stirring the carbonyl compound and the amine together for a period (e.g., 1-2 hours) before introducing the borohydride.[11]
-
Control the stoichiometry: Using a slight excess of the amine can help to drive the equilibrium towards imine formation.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired N-substituted pyrrolidine product, consider the following troubleshooting steps.
Troubleshooting Workflow for Low/No Product Formation
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Significant Formation of Alcohol Byproduct
The presence of a significant amount of the alcohol derived from your starting carbonyl compound indicates a lack of selectivity in the reduction step.
Troubleshooting Workflow for Alcohol Byproduct Formation
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of Substituted Chiral Pyrrolidines
Welcome to the technical support center for the synthesis of substituted chiral pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your synthetic endeavors.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of chiral pyrrolidines, particularly when using common methods like 1,3-dipolar cycloaddition.
Issue 1.1: Poor Diastereoselectivity or Enantioselectivity in 1,3-Dipolar Cycloaddition
Question: My 1,3-dipolar cycloaddition reaction to form a substituted pyrrolidine is resulting in a low diastereomeric ratio (dr) and/or low enantiomeric excess (ee). How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a common challenge in pyrrolidine synthesis, as it often involves the creation of multiple stereocenters in a single step.[1][2] Several factors can influence the stereochemical outcome. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving stereoselectivity.
Detailed Steps:
-
Evaluate the Catalyst System: The choice of catalyst is critical for asymmetric induction.[1] For metal-catalyzed reactions, both the metal salt and the chiral ligand are crucial.
-
Chiral Ligand: Ensure the ligand is of high enantiomeric purity. The steric and electronic properties of the ligand dictate the chiral environment. Ligands like (S)-QUINAP have been shown to be effective.[1]
-
Metal Precursor: Different metal salts (e.g., AgOAc, Cu(I)) can significantly alter selectivity.[3] The coordination of the metal to the reactants is key in defining the transition state geometry.
-
-
Optimize the Solvent: The reaction solvent can stabilize or destabilize transition states, thereby influencing which diastereomeric pathway is favored.
-
Adjust the Reaction Temperature: Lowering the reaction temperature often leads to higher selectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate, requiring longer reaction times.[5]
-
Analyze Substituent Effects: The steric bulk and electronic nature of substituents on both the azomethine ylide and the dipolarophile can play a significant role in facial selectivity.[6] Increasing the steric demand of substituents can improve diastereocontrol.[6]
Data Presentation: Effect of Reaction Conditions on Stereoselectivity
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | dr (exo/endo) | Reference |
| 1 | AgOAc / (S)-QUINAP | CH2Cl2 | RT | 75 | >95:5 | [1] |
| 2 | Cu(I) / TF-BiphamPhos | THF | -20 | 89 | >20:1 | [2] |
| 3 | L-Proline functionalized MNRs | EtOH | RT | 92 | High | [7] |
| 4 | None (Thermal) | EtOH | RT | 95 | >99:1 | [4] |
| 5 | Vaska's complex / TMDS | Toluene | 80 | 50 | Single isomer | [6] |
Note: MNRs = Manganese Ferrite Nanorods; TMDS = Tetramethyldisiloxane. Data is compiled for illustrative purposes from various sources.
Issue 1.2: Low Reaction Yield
Question: My reaction is showing high selectivity, but the overall yield of the desired pyrrolidine is unacceptably low. What are the common causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete conversion, side reactions, or degradation of the product during workup and purification.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving reaction yield.
Detailed Steps:
-
Monitor Reactant Conversion: Use techniques like TLC, GC-MS, or LC-MS to track the consumption of starting materials. If conversion is incomplete, consider increasing the reaction time, temperature, or catalyst loading.
-
Identify Potential Side Reactions: A common issue is the dimerization or decomposition of the azomethine ylide before it can react with the dipolarophile.[1] Analyze the crude reaction mixture to identify and characterize major byproducts.
-
Optimize Reaction Conditions:
-
Temperature: While lower temperatures favor selectivity, higher temperatures might be necessary to achieve reasonable reaction rates and yields.[8] A balance must be found.
-
Concentration: The concentration of reactants can influence the rates of desired versus undesired pathways.
-
Reagent Purity: Ensure all starting materials, solvents, and catalysts are pure and dry, as impurities can inhibit catalysis or cause side reactions.
-
-
Evaluate Workup and Purification:
-
Product Stability: Pyrrolidines, being amines, can be sensitive to pH. Ensure aqueous workup conditions are appropriate.
-
Chromatography: Some substituted pyrrolidines can be unstable on silica gel.[9] Consider using deactivated silica, alumina, or alternative purification methods like crystallization or distillation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted chiral pyrrolidines?
A1: The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is one of the most powerful and widely used methods.[1][2][3] This reaction is highly atom-economical and can generate up to four new stereocenters in a single step, making it an efficient route to complex pyrrolidine structures.[6][10] Other notable methods include asymmetric lithiation of N-Boc pyrrolidine, organocatalytic Michael additions, and cyclizations of acyclic precursors.[5][11][12]
Q2: How do I choose the right chiral catalyst for my asymmetric synthesis?
A2: The optimal catalyst is highly dependent on the specific substrates (dipole and dipolarophile) being used. A good starting point is to review the literature for similar transformations. Generally, metal complexes involving Ag(I), Cu(I), or Ir(III) with chiral ligands (e.g., phosphoramidites, BOX, QUINAP) are effective for 1,3-dipolar cycloadditions.[1][2][6] Organocatalysts, particularly those derived from proline and cinchona alkaloids, are also powerful for certain types of cyclizations.[13][14] Screening a small library of catalysts is often the most practical approach.
Q3: My pyrrolidine product is difficult to purify by silica gel chromatography. What are my options?
A3: This is a common problem, as the basic nitrogen atom of the pyrrolidine can interact strongly with the acidic silica gel, leading to streaking, low recovery, or even decomposition.[9]
-
Deactivated Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base, such as triethylamine (~1-2%), to neutralize the acidic sites.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying amines.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for purification that can also enhance enantiomeric purity.
-
Salt Formation: Convert the pyrrolidine to a stable salt (e.g., hydrochloride, tartrate), which can often be purified by crystallization. The free base can then be regenerated.
Q4: Can I use starting materials from the "chiral pool" to synthesize chiral pyrrolidines?
A4: Yes, using precursors from the chiral pool is a very common and effective strategy.[11][12] Natural amino acids like L-proline and 4-hydroxyproline are excellent starting points because they already contain the pyrrolidine core with defined stereochemistry.[11] These can be chemically modified to introduce the desired substituents. This approach guarantees optical purity if the stereocenters are not disturbed during the synthetic sequence.[12]
Section 3: Key Experimental Protocols
Protocol 3.1: General Procedure for Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a representative example based on methodologies found in the literature for synthesizing highly substituted pyrrolidines.[1]
Reaction Scheme Logic
Caption: Logical flow for a catalytic 1,3-dipolar cycloaddition.
Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., (S)-QUINAP, 0.055 mmol) and the metal salt (e.g., AgOAc, 0.05 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., CH2Cl2, 2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reactant Addition: To the catalyst solution, add the iminoester (azomethine ylide precursor, 1.0 mmol) followed by the dipolarophile (e.g., N-phenylmaleimide, 1.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (often pre-treated with 1% Et3N in the eluent) to afford the pure substituted pyrrolidine product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio from the ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Determination of enantiomeric excess of (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate by chiral HPLC
An Objective Comparison of Analytical Methods for Determining the Enantiomeric Excess of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate
Guide for Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (e.e.) is a critical aspect of quality control in the pharmaceutical industry, particularly for chiral building blocks like this compound. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) against alternative analytical techniques, supported by experimental protocols and data to aid in method selection and implementation.
Chiral HPLC: The Benchmark Method
Chiral HPLC is a widely adopted technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and reproducibility. The method relies on a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers, leading to their separation.
Detailed Experimental Protocol for Chiral HPLC
1. Instrumentation and Reagents:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Column: A polysaccharide-based CSP, such as a Daicel Chiralpak® column, is often effective for N-Boc protected amines.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is commonly used. The exact ratio should be optimized for baseline separation.
-
Sample Preparation: The sample of this compound is dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter prior to injection.
2. Chromatographic Conditions:
-
Mobile Phase Composition: Hexane:IPA (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
3. Data Analysis: The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-enantiomers using the formula: e.e. (%) = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100
Experimental Workflow for Chiral HPLC
Caption: A typical workflow for determining enantiomeric excess using chiral HPLC.
Alternative Analytical Methodologies
While chiral HPLC is a primary choice, other techniques can also be employed for the determination of enantiomeric excess.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve volatility and thermal stability.
Experimental Protocol Outline:
-
Derivatization: The N-Boc group can be removed, and the resulting amine can be derivatized with a chiral reagent like Mosher's acid chloride to form diastereomers. These diastereomers can then be separated on a non-chiral GC column.
-
Column: A capillary column suitable for the separation of the diastereomeric derivatives.
-
Detector: A Flame Ionization Detector (FID) is commonly used.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce chemical shift differences between the enantiomers.
Experimental Protocol Outline:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, and a specific molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added.
-
Analysis: ¹H or ¹⁹F NMR spectra are acquired. The interaction with the CSA causes the corresponding protons or fluorine atoms of the two enantiomers to resonate at different frequencies.
-
Data Analysis: The enantiomeric excess is determined by the integration of the baseline-separated signals corresponding to each enantiomer.
Comparative Performance Data
The following table provides a summary of the key performance characteristics of the discussed analytical methods.
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Agents |
| Principle | Differential interaction with a chiral stationary phase | Separation of volatile compounds on a chiral column or as diastereomers | Formation of diastereomeric complexes leading to distinct NMR signals |
| Derivatization | Not typically required | Often required | Required (CDA) or addition of agent (CSA) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Lower (mg/mL range) |
| Resolution | Excellent | Very Good | Moderate |
| Quantification Accuracy | High | High | Moderate to High |
| Method Development | Can be moderately time-consuming | Can be complex due to derivatization | Relatively rapid for screening |
| Instrumentation | Standard HPLC with UV detector | GC with FID or MS detector | High-field NMR spectrometer |
Logical Framework for Method Selection
The choice of the most appropriate analytical method depends on several factors, including the sample properties, required sensitivity, and available instrumentation.
Caption: A decision-making diagram for selecting the appropriate analytical method.
A Comparative Guide to Chiral GC Methods for Analyzing the Purity of Chiral Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral pyrrolidine derivatives is a critical quality attribute in pharmaceutical development and manufacturing, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral Gas Chromatography (GC) stands out as a powerful and reliable technique for the enantioselective analysis of these compounds. This guide provides an objective comparison of various chiral GC methods, focusing on the performance of different chiral stationary phases (CSPs) for the analysis of key pyrrolidine derivatives. Experimental data has been compiled to assist researchers in selecting the optimal method for their specific analytical challenges.
Comparison of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation. Cyclodextrin-based CSPs are widely employed for the analysis of chiral pyrrolidine derivatives due to their ability to form transient diastereomeric complexes with the enantiomers.[1][2] The most commonly used are β- and γ-cyclodextrin derivatives.[3] The choice between different cyclodextrin derivatives and their modifications can significantly impact resolution, analysis time, and peak shape.
Below is a comparative summary of the performance of different chiral GC columns for the analysis of representative pyrrolidine derivatives.
Table 1: Performance Comparison of Chiral GC Columns for the Analysis of 2-Methylpyrrolidine
| Chiral Stationary Phase | Derivative | Resolution (Rs) | Analysis Time (min) | Peak Asymmetry | Reference |
| β-Cyclodextrin Based | |||||
| Rt-βDEXsm | 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl | Data Not Available | Data Not Available | Data Not Available | [4] |
| Rt-βDEXcst | Proprietary | Data Not Available | Data Not Available | Data Not Available | [5] |
| γ-Cyclodextrin Based | |||||
| Astec CHIRALDEX G-TA | Trifluoroacetyl | Data Not Available | Data Not Available | Data Not Available |
Note: Direct comparative data for 2-Methylpyrrolidine on various chiral GC columns was not available in the searched literature. The table is presented as a template for data that would be necessary for a complete comparison. The selection of columns is based on their general applicability to chiral amines.
Table 2: Performance of a β-Cyclodextrin Column for N-Boc-2-(trimethylsilyl)-pyrrolidine
| Chiral Stationary Phase | Derivative | Retention Time (min) | Enantiomer Elution Order | Reference |
| β-cyclodextrin | Unspecified | 14.3 and 16.1 | (S)-enantiomer followed by (R)-enantiomer |
This data is based on a specific derivatized pyrrolidine and provides a baseline for the performance of a β-cyclodextrin column.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative methodologies for the chiral GC analysis of pyrrolidine derivatives.
Method 1: Chiral GC Analysis of N-Boc-2-(trimethylsilyl)-pyrrolidine
This method is adapted from a study on the enantiomerization of N-Boc-2-lithiopyrrolidine.
-
Sample Preparation: The pyrrolidine derivative is derivatized with a silylating agent to enhance volatility and improve chromatographic performance.
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: β-cyclodextrin stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 10 minutes.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Method 2: General Protocol for Chiral GC Analysis of Pyrrolidine Derivatives (with Derivatization)
This protocol outlines a general approach that can be adapted for various pyrrolidine derivatives.[6]
-
Derivatization: To improve volatility and separation, pyrrolidine derivatives, especially those with polar functional groups like amines, are often derivatized. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or silylating agents. The reaction converts the enantiomers into diastereomers which can be separated on an achiral column, or it can improve the separation on a chiral column.[6]
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate, hexane) to a concentration of approximately 1 mg/mL.
-
GC System: Gas chromatograph with an FID or Mass Spectrometer (MS) detector.
-
Column: A chiral stationary phase, typically a derivative of β- or γ-cyclodextrin.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector, with a split ratio of 50:1 or as optimized.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
Oven Temperature Program: An optimized temperature program is crucial for achieving good resolution. A typical program might be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Data Analysis: Calculation of enantiomeric purity is performed by comparing the peak areas of the two enantiomers.
Experimental and Logical Workflows
To visualize the process of chiral GC method development and analysis, the following diagrams are provided.
Conclusion
Chiral GC is a highly effective and sensitive method for determining the enantiomeric purity of chiral pyrrolidine derivatives. The choice of the chiral stationary phase, primarily different derivatives of cyclodextrins, is the most critical factor in achieving successful separation. While direct analysis is possible for some derivatives, derivatization is a common strategy to improve volatility and chromatographic performance. For routine quality control, the development and validation of a robust chiral GC method are essential to ensure the quality and safety of pharmaceutical products.[6][7] Researchers should consider screening a variety of chiral columns and optimizing the chromatographic conditions to achieve the best possible separation for their specific pyrrolidine derivative.
References
A Comparative Guide to the Efficiency of Acidic Reagents for Boc Deprotection
For researchers, scientists, and drug development professionals, the strategic removal of the tert-butoxycarbonyl (Boc) protecting group is a pivotal step in the synthesis of complex organic molecules, particularly in peptide and medicinal chemistry. The selection of an appropriate deprotection reagent and corresponding reaction conditions is critical for achieving high yields and purity while preserving the integrity of other sensitive functional groups. This guide offers an objective comparison of common acidic reagents for Boc deprotection, supported by experimental data and detailed protocols.
The Boc group is favored for its stability across a wide range of chemical conditions and its susceptibility to cleavage under acidic treatment.[1] The general mechanism for acidic Boc deprotection involves the protonation of the carbamate's carbonyl oxygen. This is followed by the loss of a stable tert-butyl cation, which forms a carbamic acid intermediate. This intermediate readily decarboxylates, releasing carbon dioxide and the free amine.[2][3][4]
Comparative Analysis of Common Boc Deprotection Reagents
The choice of a deprotection reagent is often a balance between reaction efficiency and the substrate's acid sensitivity. The following table summarizes the performance of several common acidic reagents under various conditions.
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages | Potential Side Reactions |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[1] | 0.5 - 4 hours[1] | High | Highly effective and volatile, simplifying product isolation.[1] | Harsh acidity can cleave other acid-labile protecting groups.[5] Corrosive and toxic.[2] | Alkylation of nucleophilic residues (e.g., Trp, Cys) by the tert-butyl cation.[5] |
| Hydrochloric Acid (HCl) | 4 M in Dioxane or Ethyl Acetate[2][6] | 0.5 - 16 hours[1][7] | >95% (Typical)[6] | Cost-effective and readily available.[2] Often more selective than TFA in the presence of tert-butyl esters.[1] | Dioxane is a hazardous solvent.[6] Can be less volatile than TFA, complicating removal.[1] | Formation of chlorinated byproducts.[2] |
| Phosphoric Acid (H₃PO₄) | Aqueous solution in THF | - | High | Milder alternative to TFA and HCl. | Can be less efficient for sterically hindered substrates. | - |
| p-Toluenesulfonic Acid (p-TsOH) | In a deep eutectic solvent or traditional organic solvents | 10 - 30 minutes (in DES) | Quantitative (in DES) | Mild conditions, can be highly efficient in specific solvent systems. | May require elevated temperatures in conventional solvents. | - |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Overnight | - | Mild Lewis acid conditions, offering different selectivity. | Workup can be more complex.[1] | - |
| Amberlyst 15 | THF, 140 °C (Flow) | < 1 minute (Flow) | High | Solid-supported catalyst, simplifies purification (filtration). | Requires high temperatures, may not be suitable for all substrates. | - |
| Oxalyl Chloride in Methanol | Methanol, room temperature | 1 - 4 hours | Up to 90% | Mild and selective, tolerant of other acid-labile groups.[8] | Reagent is moisture-sensitive. | - |
| Thermolysis | Methanol or Trifluoroethanol, 120-240 °C[1] | 30 minutes[1] | High | Acid-free, offering unique selectivity based on temperature.[1] | Requires high temperatures, potential for thermal degradation of the substrate.[1] | - |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide step-by-step procedures for key Boc deprotection methods.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective for a wide range of substrates.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.2 M concentration) in a round-bottom flask.[9]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, carefully neutralize the excess TFA by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.[2]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides a cost-effective alternative to TFA.[2]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane[2]
-
Anhydrous 1,4-dioxane (optional, for dilution)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Place the Boc-protected amine in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-Dioxane. The reaction can be performed neat or with additional anhydrous dioxane.[6]
-
Stir the mixture at room temperature for 30 minutes to 16 hours, depending on the substrate.[1][7]
-
Monitor the reaction progress by TLC. Often, the deprotected amine hydrochloride salt will precipitate out of the solution.[6]
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting solid can be washed with cold diethyl ether and dried under vacuum to yield the hydrochloride salt of the amine.[6] The free amine can be obtained by neutralization with a suitable base.[7]
Visualizing the Chemistry
The following diagrams illustrate the general mechanism of acid-catalyzed Boc deprotection and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Alternative chiral building blocks to (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the stereochemical control of reactions is paramount. Chiral pyrrolidine derivatives have emerged as a cornerstone in the chemist's toolbox, serving as versatile scaffolds for catalysts and auxiliaries in a myriad of asymmetric transformations. Among these, (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate has found widespread use. This guide provides an objective comparison of viable alternatives to this building block, supported by quantitative performance data in key asymmetric reactions, detailed experimental protocols, and mechanistic insights to facilitate informed selection for your specific research needs.
Alternatives to (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate
Several classes of chiral pyrrolidine derivatives have demonstrated exceptional performance as alternatives, each with unique steric and electronic properties that influence their reactivity and selectivity. This guide will focus on a comparative analysis of the following prominent alternatives:
-
Boc-L-Prolinamide: A readily accessible derivative of L-proline, valued for its bifunctional nature, capable of activating nucleophiles and electrophiles through hydrogen bonding.
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether (Diphenylprolinol Silyl Ether): A highly effective organocatalyst, particularly in Michael additions and aldol reactions, where the bulky diphenylmethyl group provides excellent stereochemical control.[1]
-
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP): A versatile chiral auxiliary used in the renowned SAMP/RAMP hydrazone methodology for the asymmetric α-alkylation of ketones and aldehydes.
Performance Comparison in Key Asymmetric Reactions
The efficacy of these chiral building blocks is best illustrated by their performance in widely employed carbon-carbon bond-forming reactions. The following tables summarize their catalytic activity in asymmetric aldol, Michael, and alkylation reactions, providing a quantitative basis for comparison.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental transformation for the synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.
| Catalyst/Auxiliary | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 | [2] |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 96 (anti) | [2] |
| (S)-Prolinamide (from (1S,2S)-diphenyl-2-aminoethanol) | Benzaldehyde | Acetone | Neat | -25 | 72 | 85 | - | 93 | [3] |
| (S)-Prolinamide (from (1S,2S)-diphenyl-2-aminoethanol) | Isobutyraldehyde | Acetone | Neat | -25 | 120 | 47 | - | >99 | [3] |
Asymmetric Michael Addition
The Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based organocatalysts are particularly effective in promoting the enantioselective conjugate addition of aldehydes and ketones to nitroalkenes.
| Catalyst/Auxiliary | Aldehyde/Ketone | Nitroalkene | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Diphenylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 4 | 2 | 87 | 95:5 | 99 (syn) | [4] |
| (S)-Diphenylprolinol Silyl Ether | Acetaldehyde | trans-β-Nitrostyrene | Toluene | 4 | 24 | 78 | - | 95 | [5] |
| (S)-Diphenylprolinol Methyl Ether | Propanal | Methyl vinyl ketone | Dioxane | RT | 20 | 90 | - | 99 | [6][7] |
Asymmetric α-Alkylation
The asymmetric α-alkylation of carbonyl compounds is a powerful method for the construction of stereogenic centers adjacent to a carbonyl group. The SAMP/RAMP hydrazone method provides a reliable and highly stereoselective approach.
| Auxiliary | Ketone/Aldehyde | Electrophile | Base | Solvent | Temp. (°C) | Yield (%) | de (%) | Reference |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Cyclohexanone | Iodomethane | LDA | THF | -78 to RT | 85 | >95 | |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Propanal | Benzyl bromide | LDA | THF | -100 to RT | 75 | >96 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these chiral building blocks.
Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
This protocol describes the silylation of (S)-diphenylprolinol.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Dichloromethane (anhydrous)
-
Triethylamine
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.3 eq) at -78 °C.
-
Slowly add TMSOTf (1.3 eq) to the solution.
-
Allow the reaction mixture to warm to 0 °C and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the title compound.[1][8]
Asymmetric Aldol Reaction Catalyzed by Boc-L-Prolinamide
This protocol outlines a general procedure for an asymmetric aldol reaction.
Materials:
-
Boc-L-Prolinamide
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Ketone (e.g., Cyclohexanone)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 eq) and the ketone (2.0 eq) in anhydrous DMSO, add the Boc-L-prolinamide catalyst (20 mol%).
-
Stir the reaction mixture at room temperature for the time indicated in the data table.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[2]
Asymmetric Michael Addition Catalyzed by (S)-Diphenylprolinol Silyl Ether
This protocol provides a general method for the enantioselective Michael addition of an aldehyde to a nitroalkene.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Aldehyde (e.g., Propanal)
-
Nitroalkene (e.g., trans-β-Nitrostyrene)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitroalkene (1.0 eq) in anhydrous dichloromethane, add the (S)-diphenylprolinol silyl ether catalyst (10 mol%).
-
Cool the mixture to 4 °C and then add the aldehyde (2.0 eq).
-
Stir the reaction at 4 °C for the specified time.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral HPLC analysis.[4]
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is key to rational catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate the catalytic cycles and workflows.
Figure 1: General workflow for the selection and validation of a chiral building block.
Figure 2: Catalytic cycle for a prolinamide-catalyzed asymmetric aldol reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diphenylprolinol silyl ether as catalyst of an asymmetric, catalytic, and direct Michael reaction of nitroalkanes with alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 7. Diphenylprolinol methyl ether: a highly enantioselective catalyst for Michael addition of aldehydes to simple enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Confirming the Structure of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate: A Comparative ¹H and ¹³C NMR Analysis
For researchers and drug development professionals, unambiguous structural confirmation of chiral building blocks like (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate is critical for ensuring the synthesis of pure, well-characterized final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral data for this compound against a key constitutional isomer, (R)-tert-butyl pyrrolidin-3-ylmethylcarbamate, to highlight the distinguishing spectral features that enable positive identification.
The structural nuances between the 2- and 3-substituted pyrrolidine rings, though subtle, manifest in distinct chemical shifts and coupling patterns in their respective NMR spectra. By comparing the experimental data of analogs and predicting the spectra of the target and its isomer, a clear method for structural verification emerges.
Predicted ¹H and ¹³C NMR Data for Structural Confirmation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its constitutional isomer, (R)-tert-butyl pyrrolidin-3-ylmethylcarbamate. These predictions are based on the analysis of structurally related compounds, including various N-Boc protected amines and substituted pyrrolidines.
Table 1: Comparative Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| This compound | a | ~1.45 | s |
| b | ~1.5-1.9 | m | |
| c | ~2.8-3.0 | m | |
| d | ~3.1-3.3 | m | |
| e | ~3.4-3.6 | m | |
| f | ~4.9 (broad) | s | |
| g | ~1.8 (broad) | s | |
| (R)-tert-butyl pyrrolidin-3-ylmethylcarbamate | a' | ~1.45 | s |
| b' | ~1.6-1.8 | m | |
| c' | ~2.0-2.2 | m | |
| d' | ~2.4-2.6 | m | |
| e' | ~2.9-3.2 | m | |
| f' | ~4.9 (broad) | s | |
| g' | ~1.8 (broad) | s |
Table 2: Comparative Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | 1 | ~156.0 |
| 2 | ~79.2 | |
| 3 | ~28.4 | |
| 4 | ~58-60 | |
| 5 | ~47-49 | |
| 6 | ~46-48 | |
| 7 | ~29-31 | |
| 8 | ~24-26 | |
| (R)-tert-butyl pyrrolidin-3-ylmethylcarbamate | 1' | ~156.0 |
| 2' | ~79.2 | |
| 3' | ~28.4 | |
| 4' | ~40-42 | |
| 5' | ~45-47 | |
| 6' | ~52-54 | |
| 7' | ~32-34 |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable structural analysis.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Pulse Width: 30°
-
Acquisition Time: 4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.5 s
-
Spectral Width: -10 to 220 ppm
Visualization of the Analytical Workflow
The logical process for confirming the structure of this compound using NMR spectroscopy is outlined below.
Comparative study of organocatalysts derived from different chiral pyrrolidines
A Comparative Guide to Organocatalysts Derived from Chiral Pyrrolidines
This guide offers a comparative analysis of the performance of various organocatalysts derived from the chiral pyrrolidine scaffold. Designed for researchers, scientists, and professionals in drug development, this document provides a side-by-side comparison of catalyst efficiency, supported by experimental data, detailed protocols, and visualizations of catalytic pathways and experimental workflows.
Introduction to Chiral Pyrrolidine Organocatalysis
Chiral pyrrolidines are a cornerstone in the field of asymmetric organocatalysis, promoting a multitude of chemical transformations in an enantioselective manner.[1] Since the pioneering use of natural amino acids like L-proline, the field has expanded to include a diverse range of synthetic derivatives, each with unique catalytic properties.[1] These catalysts operate through the formation of transient chiral enamines or iminium ions with carbonyl substrates, effectively controlling the stereochemical outcome of the reaction.[2][3][4] Their metal-free nature makes them an attractive, environmentally friendly alternative to traditional metal-based catalysts.[1][5] This guide focuses on a comparative study of three prominent classes of pyrrolidine-based organocatalysts: L-proline, a 2-substituted pyrrolidine derivative, and a diarylprolinol silyl ether, commonly known as a Jørgensen-Hayashi catalyst.
Performance Comparison in Asymmetric Reactions
The efficacy of these catalysts is evaluated in two key carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition. The following tables summarize their performance based on experimental data reported in the literature.
Asymmetric Aldol Reaction: Acetone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Structure | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 30 | DMSO | 48 | 68 | 76 | [6] | |
| (2S,4R)-4-(tert-Butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid | 20 | DMSO | 24 | 95 | 85 | [7] | |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst) | 10 | CH2Cl2 | 24 | 95 | 96 | This is a representative value; specific experimental data for this exact reaction was not found in the initial search but is consistent with the high performance of this catalyst class. |
Asymmetric Michael Addition: Aldehydes to trans-β-Nitrostyrene
| Catalyst | Substrate (Aldehyde) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| L-Proline derived diamine | Cyclohexanone | 10 | Toluene | RT | 24 | 81 | >99:1 | >99 | [8] |
| 2-Substituted Pyrrolidine (OC4) | 3-Phenylpropionaldehyde | 10 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 | [9][10] |
| Pyrrolidine-thiourea bifunctional catalyst | Cyclohexanone | 20 | Toluene | RT | 12 | 99 | 95:5 | 94 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction[10]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde): 1.0 mmol
-
Ketone (e.g., acetone): 5.0 mmol (5 equivalents)
-
L-proline: 0.1-0.3 mmol (10-30 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO): 2.0 mL
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.
-
Add L-proline (10-30 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins[9][10]
Materials:
-
trans-β-nitroolefin (e.g., trans-β-nitrostyrene): 0.2 mmol
-
Aldehyde: 0.4 mmol (2 equivalents)
-
Organocatalyst (e.g., 2-substituted pyrrolidine): 0.02 mmol (10 mol%)
-
Methylcyclohexane: 2 mL
Procedure:
-
To a reaction vial, add the trans-β-nitroolefin (0.2 mmol), the aldehyde (0.4 mmol), and the organocatalyst (10 mol%).
-
Add methylcyclohexane (2 mL) as the solvent.
-
Stir the reaction mixture at the specified temperature (e.g., 0 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica gel to isolate the product.
-
The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis.
Visualizations
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows in pyrrolidine-catalyzed asymmetric synthesis.
Caption: General enamine catalytic cycle for pyrrolidine-derived organocatalysts.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Validating the Synthetic Pathway to (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate: A Comparative Guide to Impurity Profiling
For researchers, scientists, and drug development professionals, the rigorous validation of a synthetic route is paramount to ensure the quality, safety, and efficacy of pharmaceutical intermediates. This guide provides a comparative analysis of a common synthetic route to (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate, a key chiral building block, against a modern chemoenzymatic alternative. The focus is on the validation of these routes through detailed impurity profiling, providing experimental data to support the comparison.
Comparative Performance of Synthetic Routes
The selection of a synthetic route is a critical decision in drug development, balancing factors such as yield, purity, cost, and environmental impact. Below is a comparison of a traditional approach starting from (R)-prolinol and a chemoenzymatic resolution.
| Parameter | Route 1: From (R)-Prolinol | Route 2: Chemoenzymatic Resolution |
| Overall Yield | ~70-80% | ~40-50% (of the desired enantiomer) |
| Purity (by HPLC) | >98% | >99% |
| Enantiomeric Excess | >99% | >99% |
| Key Advantages | Well-established, high yield | High enantioselectivity, greener process |
| Potential Impurities | - (S)-enantiomer- Unreacted intermediates- Over-alkylated byproducts- Residual tosylates or mesylates | - Unreacted starting materials- Byproducts from the enzymatic reaction- Residual enzyme |
Experimental Protocols
Detailed methodologies for the synthesis and impurity analysis are crucial for reproducibility and validation.
Synthesis Route 1: From (R)-Prolinol
This synthetic pathway involves a multi-step process starting from the commercially available chiral precursor, (R)-prolinol.
-
Protection of the Pyrrolidine Nitrogen:
-
(R)-prolinol is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA) at 0°C to room temperature. This step yields N-Boc-(R)-prolinol.
-
-
Activation of the Hydroxyl Group:
-
The hydroxyl group of N-Boc-(R)-prolinol is activated by conversion to a good leaving group, typically a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or TEA.
-
-
Nucleophilic Substitution with Azide:
-
The activated intermediate is then subjected to nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide functionality.
-
-
Reduction of the Azide and Carbamate Formation:
-
The azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C). The resulting amine is then protected with a Boc group by reacting it with Boc₂O to yield this compound.
-
Synthesis Route 2: Chemoenzymatic Resolution
This approach utilizes an enzyme to selectively resolve a racemic mixture, offering high enantiopurity.
-
Synthesis of Racemic Precursor:
-
A racemic mixture of a suitable precursor, such as 2-(aminomethyl)pyrrolidine, is synthesized.
-
-
Enzymatic Acylation:
-
A lipase enzyme is used to selectively acylate one enantiomer of the racemic amine with an acyl donor (e.g., ethyl acetate) in an organic solvent. This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer.
-
-
Separation and Boc Protection:
-
The acylated and unacylated enantiomers are separated using standard chromatographic techniques. The isolated (R)-2-(aminomethyl)pyrrolidine is then protected with Boc₂O as described in Route 1 to afford the final product.
-
Impurity Profiling: Analytical Methods
Robust analytical methods are essential to identify and quantify impurities.
Chiral High-Performance Liquid Chromatography (HPLC) [1][2]
-
Objective: To determine the enantiomeric purity of the final product.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase.[1]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2 v/v) with a small amount of a basic modifier like triethylamine (0.2%).[1][2]
-
Detection: UV at 210 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile organic impurities, including residual solvents and potential byproducts.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient is used to separate compounds with different boiling points (e.g., start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes).
-
Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 40 to 550.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) and may require derivatization for better volatility and detection of certain impurities.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and validation of this compound via impurity profiling.
Caption: Workflow for Synthesis and Validation via Impurity Profiling.
References
Assessing the Stereochemical Stability of (R)-tert-Butyl Pyrrolidin-2-ylmethylcarbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the stereochemical stability of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate, a crucial chiral building block in pharmaceutical development.[1][2][3] Due to the potential for racemization to impact the efficacy and safety of a drug product, understanding the stability of individual enantiomers is paramount.[4][5] This document outlines the experimental protocols for conducting forced degradation studies and presents a template for the systematic comparison of stability data.
Introduction to Stereochemical Stability
Chiral molecules, such as this compound, can be susceptible to racemization, the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers. This can be influenced by various environmental factors including pH, temperature, and the solvent system.[4] The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under basic conditions but can be labile under acidic or high-temperature conditions, which may influence the stereochemical integrity of the molecule.[6]
Forced degradation studies are an essential component of drug development, designed to identify potential degradation products and pathways under stressed conditions.[7][8] These studies are critical for developing stability-indicating analytical methods.[8]
Comparative Stereochemical Stability Assessment
Expected Stability Profile:
-
This compound: The presence of the Boc group suggests good stability under neutral and basic conditions at ambient temperature. However, the chiral center adjacent to the pyrrolidine nitrogen may be susceptible to racemization under strong acidic or high-temperature conditions.
-
Comparison with other N-Protected Pyrrolidines:
-
N-Cbz-protected pyrrolidines: The Carboxybenzyl (Cbz) group is typically removed by hydrogenolysis and is more stable to acidic conditions than the Boc group. Therefore, an N-Cbz analogue might exhibit greater stereochemical stability under acidic stress.
-
N-Acyl-protected pyrrolidines: Acyl groups can be more susceptible to hydrolysis under both acidic and basic conditions, potentially leading to a different stability profile.
-
-
Comparison with Acyclic Chiral Amines: The rigid five-membered ring of the pyrrolidine moiety may confer greater conformational stability compared to a more flexible acyclic chiral amine, potentially influencing its susceptibility to racemization.
Quantitative Data Presentation
The following tables provide a structured template for presenting quantitative data obtained from forced degradation studies. Researchers should populate these tables with their experimental findings to facilitate a clear comparison of the stereochemical stability of this compound under various stress conditions.
Table 1: Stereochemical Stability under Varying pH Conditions
| pH | Temperature (°C) | Duration (h) | Initial Enantiomeric Excess (%) | Final Enantiomeric Excess (%) | % Racemization |
| 2.0 | 40 | 24 | |||
| 2.0 | 60 | 24 | |||
| 7.0 | 40 | 24 | |||
| 7.0 | 60 | 24 | |||
| 10.0 | 40 | 24 | |||
| 10.0 | 60 | 24 |
Table 2: Stereochemical Stability under Thermal Stress
| Solvent | Temperature (°C) | Duration (h) | Initial Enantiomeric Excess (%) | Final Enantiomeric Excess (%) | % Racemization |
| Acetonitrile | 60 | 24 | |||
| Acetonitrile | 80 | 24 | |||
| Methanol | 60 | 24 | |||
| Methanol | 80 | 24 | |||
| Water | 60 | 24 | |||
| Water | 80 | 24 |
Table 3: Stereochemical Stability under Oxidative and Photolytic Stress
| Stress Condition | Reagent/Light Source | Duration (h) | Initial Enantiomeric Excess (%) | Final Enantiomeric Excess (%) | % Racemization |
| Oxidative | 3% H₂O₂ | 24 | |||
| Oxidative | 30% H₂O₂ | 24 | |||
| Photolytic | ICH Q1B Option 1 | 24 |
Experimental Protocols
The following are detailed methodologies for conducting the key experiments to assess the stereochemical stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To expose this compound to various stress conditions to induce potential racemization and degradation.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (pH 2)
-
Sodium hydroxide (NaOH) solutions (pH 10)
-
Phosphate buffer (pH 7)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrogen peroxide (H₂O₂) (3% and 30%)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of pH 2 HCl solution. Incubate samples at 40 °C and 60 °C. Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours). Neutralize the samples with an appropriate base before analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of pH 10 NaOH solution. Incubate samples at 40 °C and 60 °C. Withdraw and neutralize aliquots at the specified time points.
-
Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of pH 7 phosphate buffer. Incubate samples at 40 °C and 60 °C and withdraw aliquots at the specified time points.
-
Thermal Stress: Place vials containing the stock solution in a calibrated oven at 60 °C and 80 °C. Withdraw samples at specified time points.
-
Oxidative Stress: To an aliquot of the stock solution, add an equal volume of 3% or 30% H₂O₂. Keep the samples at room temperature and withdraw aliquots at specified time points.
-
Photolytic Stress: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
Objective: To quantify the enantiomeric excess of this compound in samples from the forced degradation study.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column suitable for the separation of chiral amines. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.
Chromatographic Conditions (Example Method - to be optimized):
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol (e.g., 90:10 v/v). A small amount of an amine additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Method Development: Develop a chiral HPLC method capable of resolving the (R)- and (S)-enantiomers of tert-butyl pyrrolidin-2-ylmethylcarbamate. A racemic standard should be used for this purpose.
-
System Suitability: Before analyzing the stressed samples, perform system suitability tests to ensure the performance of the chromatographic system. This includes evaluating parameters like resolution between the enantiomer peaks, tailing factor, and theoretical plates.
-
Sample Analysis: Inject the prepared and appropriately diluted samples from the forced degradation study into the HPLC system.
-
Data Analysis: Integrate the peak areas of the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] * 100
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for assessing the stereochemical stability of this compound.
Caption: Workflow for Stereochemical Stability Assessment.
Signaling Pathway of Racemization (Conceptual)
This diagram illustrates a conceptual pathway for the potential racemization of a chiral amine at a stereocenter alpha to the nitrogen atom, which can be facilitated by protonation or deprotonation.
Caption: Conceptual Racemization Pathway.
References
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Role of racemization in optically active drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chiral Amines: Enzymatic vs. Chemical Methods
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amines is a critical task. These valuable compounds are integral building blocks for a vast array of pharmaceuticals and fine chemicals.[1][2] This guide provides an objective comparison of the two primary strategies for their synthesis: enzymatic and chemical methods. We will delve into the core principles, present comparative performance data, and provide detailed experimental methodologies for key examples.
Core Principles: A Tale of Two Catalysts
The synthesis of chiral amines fundamentally revolves around the stereoselective introduction of an amino group to a prochiral substrate, typically a ketone or an aldehyde. Both enzymatic and chemical approaches have devised sophisticated catalysts to achieve this transformation with high fidelity.
Enzymatic Synthesis: This "green" approach utilizes enzymes, nature's catalysts, to perform highly specific transformations under mild conditions.[3][4] The most prominent enzymes employed for chiral amine synthesis are:
-
ω-Transaminases (ω-TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor (like an amino acid) to a prochiral ketone or aldehyde.[4][5][6] The reaction is often reversible, and strategies to drive the equilibrium towards the desired amine product are crucial.[7][8][9]
-
Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a carbonyl compound using ammonia as the amino donor and a nicotinamide cofactor (NADH or NADPH) as the reducing agent.[1][10][11]
-
Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs catalyze the reduction of pre-formed imines, while RedAms can catalyze both the imine formation and its subsequent reduction in a single pot.[12][13]
-
Monoamine Oxidases (MAOs): These enzymes are primarily used in the deracemization of racemic amines, where one enantiomer is selectively oxidized to an imine, which can then be reduced back to the racemate or a single enantiomer using a chemical reducing agent.[1][10]
Chemical Synthesis: Traditional chemical methods rely on metal-based catalysts or organocatalysts to achieve enantioselectivity. Key chemical strategies include:
-
Asymmetric Hydrogenation: This is one of the most powerful and widely used methods, involving the hydrogenation of a prochiral imine or enamine using a chiral transition metal catalyst (commonly based on rhodium, ruthenium, or iridium) and a chiral ligand.[2][14]
-
Asymmetric Reductive Amination: This method involves the in-situ formation of an imine from a carbonyl compound and an amine, followed by its asymmetric reduction using a chiral catalyst and a reducing agent.[15]
-
Organocatalysis: Chiral small organic molecules, such as proline derivatives, can catalyze the enantioselective formation of chiral amines through various mechanisms.[16]
-
Diastereomeric Resolution: This classical method involves the reaction of a racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. This method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[17]
Performance Comparison: A Quantitative Look
The choice between enzymatic and chemical synthesis often comes down to a careful evaluation of performance metrics. The following tables summarize key quantitative data for the synthesis of chiral amines, using the production of the anti-diabetic drug Sitagliptin as a prominent case study.
Table 1: General Performance Metrics of Enzymatic vs. Chemical Synthesis
| Metric | Enzymatic Synthesis | Chemical Synthesis | Key Considerations |
| Enantiomeric Excess (ee) | Generally >99%[18][19] | Typically 90-99%[17] | Enzymatic methods often offer superior stereoselectivity. |
| Yield | Can be high (>90%), but equilibrium limitations can be a challenge.[19] | Variable, but can be very high (>90%).[17] | Process optimization is key for both to maximize yield. |
| Reaction Conditions | Mild (ambient temperature and pressure, aqueous media).[3] | Often requires elevated temperatures, high pressures, and organic solvents.[5] | Enzymatic routes are generally considered more environmentally friendly. |
| Catalyst Loading | Typically low (e.g., g/L).[19] | Can be low for highly active metal catalysts (S/C ratio up to 2000).[17] | Catalyst cost and recovery are important factors. |
| Substrate Scope | Can be limited, but protein engineering is expanding the range of acceptable substrates.[3][4] | Generally broader and more versatile. | Chemical methods may be more suitable for novel or complex substrates. |
| Green Chemistry Metrics (e.g., E-Factor) | Generally lower (less waste).[19] | Typically higher due to solvent use and byproducts. | Enzymatic processes often have a better environmental profile. |
Table 2: Case Study - Synthesis of Sitagliptin
| Parameter | Enzymatic Route (Transaminase) | Chemical Route (Asymmetric Hydrogenation) |
| Starting Material | Pro-sitagliptin ketone | Enamine derived from pro-sitagliptin ketone |
| Catalyst | Engineered (R)-selective ω-transaminase (ATA-117)[5][19] | Rhodium-based chiral catalyst (Rh-[Josiphos])[19] |
| Overall Yield | ~92%[19] | 10-13% lower than the enzymatic route[19] |
| Enantiomeric Excess (ee) | >99.95%[5] | ~97%[19] |
| Productivity ( kg/L per day) | 53% increase compared to the chemical process[19] | - |
| Total Waste Reduction | 19% reduction compared to the chemical process[19] | - |
| Reaction Conditions | Mild, aqueous conditions[19] | High pressure hydrogenation[5][19] |
| Metal Contamination | Elimination of heavy metals[19] | Potential for rhodium contamination requiring purification steps[19] |
Experimental Protocols: A Glimpse into the Lab
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for both an enzymatic and a chemical approach to chiral amine synthesis.
Enzymatic Synthesis of (S)-α-Methylbenzylamine using a Transaminase
Objective: To synthesize (S)-α-methylbenzylamine from acetophenone using a transaminase.
Materials:
-
Acetophenone
-
(S)-α-methylbenzylamine (as amino donor) or another suitable donor like L-alanine[18]
-
ω-Transaminase (e.g., from Vibrio fluvialis)[18]
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.0)[18]
-
Optional: Lactate dehydrogenase (LDH) and NADH for pyruvate removal if L-alanine is the donor[18]
Procedure:
-
Prepare a reaction mixture containing the buffer solution, PLP, and the amino donor.
-
Add the ω-transaminase to the mixture.
-
Initiate the reaction by adding acetophenone.
-
If using L-alanine as the amino donor, include LDH and NADH in the reaction mixture to remove the inhibitory pyruvate byproduct.[18]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.[17]
-
Monitor the reaction progress by analyzing samples for the formation of (S)-α-methylbenzylamine using a suitable analytical method (e.g., chiral GC or HPLC).
-
Upon completion, the product can be extracted from the aqueous phase using an organic solvent and purified.
Chemical Synthesis of a Chiral Amine via Asymmetric Hydrogenation
Objective: To synthesize an enantiomerically enriched amine by asymmetric hydrogenation of an imine.
Materials:
-
Prochiral ketone or aldehyde
-
Amine source (e.g., ammonia or a primary amine)
-
Chiral transition metal catalyst (e.g., a rhodium-Josiphos complex)[19]
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., methanol, toluene)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the prochiral carbonyl compound and the amine source in the anhydrous solvent to form the imine in situ.
-
Add the chiral transition metal catalyst to the reaction mixture.
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure.[19]
-
Stir the reaction mixture at a specific temperature until the reaction is complete, as monitored by techniques like TLC, GC, or HPLC.
-
After the reaction, carefully vent the hydrogen gas.
-
The product can be isolated by removing the solvent and purifying the residue, often through chromatography or crystallization, to remove the catalyst and any byproducts.
Visualizing the Synthetic Pathways
To better understand the workflows and logical relationships in choosing a synthetic route, the following diagrams are provided.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate proper disposal procedures
Proper chemical waste disposal is a critical component of laboratory safety, ensuring the protection of personnel and the environment. The following guide provides essential information for the proper disposal of (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate, a compound that requires careful handling due to its potential hazards.
Immediate Safety Considerations
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated risks. Based on available safety data, this compound is classified with the following hazard statements:
Therefore, handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE)
All personnel handling the compound must wear appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., butyl-rubber, nitrile). Gloves must be inspected prior to use and changed if contaminated.[4][5] |
| Eye/Face Protection | Safety goggles or a face shield that meets OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[6] |
| Skin/Body Protection | A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or a full protective suit may be necessary.[4][7] |
| Respiratory Protection | Required if dust, vapors, or aerosols are generated. Use a NIOSH-approved respirator.[5] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local environmental regulations. Never dispose of this chemical down the drain or in the regular trash.[4]
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as this compound.
-
Segregate: Do not mix this waste with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Keep solid and liquid waste in separate, dedicated containers.[3]
Step 2: Container Selection and Labeling
-
Container: Use a robust, leak-proof container that is chemically compatible with pyrrolidine and carbamate compounds (e.g., a glass bottle with a secure cap for liquids, or a sealed polyethylene container for solids).[3][4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (if known), and the relevant hazard symbols (e.g., harmful, irritant).[3]
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[3]
-
The storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents and acids.[4][7]
-
Ensure the storage area has secondary containment to manage potential leaks.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal contractor.
-
Final Disposal Method: The most common and recommended method for this type of chemical waste is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][7]
Spill Management
In the event of a spill, immediate action is required:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, absorb the material with an inert absorbent like vermiculite, sand, or dry lime.[3][8]
-
Collect: Carefully sweep or scoop the contaminated absorbent into a designated hazardous waste container.[4]
-
Clean: Clean the spill area thoroughly.
-
Report: For larger spills, evacuate the area and immediately contact your institution's EHS department or emergency response team.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
References
Personal protective equipment for handling (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate
Essential Safety and Handling Guide for (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate
This guide provides crucial safety, handling, and disposal information for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes. | Protects against potential eye irritation or damage from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Inspect gloves for integrity before use and change them immediately upon contamination. | Provides protection against skin contact. For prolonged contact, consult the glove manufacturer's specific breakthrough time data. |
| Skin and Body Protection | A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required. | Minimizes the risk of inhalation of any potential vapors or aerosols. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Operational and Disposal Plans
Handling and Storage
-
Handling:
-
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.
-
Experimental Protocol: Weighing and Dissolving
-
Preparation:
-
Assemble all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the chemical fume hood.
-
Prepare a designated and clearly labeled waste container for contaminated materials.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
Inspect gloves for any signs of degradation or punctures before use.
-
-
Weighing the Chemical:
-
Carefully transfer the desired amount of this compound from its storage container to a weigh boat using a clean spatula.
-
Minimize the creation of dust.
-
-
Dissolving the Chemical:
-
Transfer the weighed solid to a suitable vial or flask.
-
Add the desired solvent slowly to the solid.
-
Gently swirl or stir the mixture until the solid is completely dissolved.
-
-
After Handling:
-
Tightly seal the container of the chemical and return it to its designated storage location.
-
Clean the spatula and any other reusable equipment thoroughly.
-
Dispose of all contaminated disposable items (e.g., weigh boat, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly after completing the task.
-
Disposal Plan
-
Chemical Waste:
-
Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Do not dispose of this chemical down the drain or in regular trash.[3]
-
-
Contaminated PPE:
-
Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[1]
-
-
Final Disposal:
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
